molecular formula C13H20ClNO2 B2587914 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride CAS No. 2377032-66-9

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride

Número de catálogo: B2587914
Número CAS: 2377032-66-9
Peso molecular: 257.76
Clave InChI: FOBOKEGJOYMWOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.76. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10;/h2-3,9-10,14-15H,4-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBOKEGJOYMWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, substituted phenols bearing basic aliphatic heterocycles represent a privileged class of pharmacophores, frequently utilized in the design of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride is a highly specialized building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a 1,2,4-trisubstituted electron-rich aromatic system coupled to a basic secondary amine (piperidine).

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, solid-state characterization, and degradation pathways of this compound. By establishing self-validating analytical protocols, researchers can ensure the integrity of this molecule throughout the drug development lifecycle.

Structural Rationale and Theoretical Physicochemical Profile

Understanding the behavior of a molecule in vitro and in vivo begins with a rigorous theoretical assessment of its ionization and partitioning behavior[1]. The free base of 4-methoxy-2-(piperidin-4-ylmethyl)phenol contains two distinct ionizable centers: a weakly acidic phenol and a strongly basic piperidine nitrogen.

Salt Selection Rationale

Why formulate this compound as a hydrochloride salt rather than utilizing the free base? Free bases of low-molecular-weight secondary amines are frequently oils or low-melting amorphous solids that suffer from poor aqueous solubility and high susceptibility to atmospheric oxidation. By protonating the piperidine nitrogen with hydrochloric acid, the crystal lattice energy is significantly increased[2]. This yields a highly crystalline, stable solid with vastly superior aqueous solubility driven by ion-dipole interactions with water[3].

Quantitative Physicochemical Data
ParameterValue / DescriptionMechanistic Implication
Molecular Formula (Base) C₁₃H₁₉NO₂Core pharmacophore structure.
Molecular Weight (Base) 221.29 g/mol Highly ligand-efficient; favorable for CNS penetration.
Molecular Weight (HCl Salt) 257.75 g/mol Used for stoichiometric calculations in assays.
pKa₁ (Piperidine N-H) ~9.5 – 10.5 (Basic)Protonated (>99%) at physiological pH (7.4), forming critical salt bridges with target receptors.
pKa₂ (Phenol O-H) ~9.5 – 10.2 (Acidic)Remains neutral at pH 7.4; acts as a hydrogen bond donor.
LogP (Predicted) 1.5 – 2.5Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity, analytical workflows must not merely generate data, but actively validate the state of the molecule during the experiment.

Workflow cluster_0 Physicochemical Profiling cluster_1 Solid-State Characterization cluster_2 Stability & Degradation API 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl (API / Building Block) Sol Thermodynamic Solubility (Shake-Flask Method) API->Sol pKa Ionization Profiling (Potentiometric Titration) API->pKa LogP Lipophilicity (LogD/LogP) (Octanol-Water) API->LogP XRPD Crystallinity & Polymorphism (XRPD) API->XRPD DSC Thermal Properties (DSC / TGA) API->DSC Forced Forced Degradation (Oxidation / Hydrolysis) API->Forced ICH ICH Q1A(R2) Long-Term (Accelerated Stability) API->ICH Sol->XRPD Residual Solid Analysis Forced->ICH Informs Storage Conditions

Fig 1. Comprehensive physicochemical and analytical characterization workflow for the HCl salt.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Why utilize the shake-flask method over high-throughput kinetic solvent-shift assays? Kinetic assays often overestimate solubility due to transient supersaturation and fail to account for the energy required to disrupt the crystalline lattice. The shake-flask method ensures true thermodynamic equilibrium[1].

Self-Validating Mechanism: When testing the solubility of a hydrochloride salt in neutral or basic buffers (e.g., pH 7.4), the microenvironmental pH may exceed the pHmax​ (the pH at which the solubility of the salt and free base are equal). If this occurs, the salt will disproportionate, precipitating the free base. To validate the assay, the residual solid must be analyzed via X-ray Powder Diffraction (XRPD) post-equilibration to confirm the solid phase remains the HCl salt.

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of the HCl salt into a 5 mL glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at exactly 25.0 ± 0.5 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Supernatant Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption). Dilute and quantify the API concentration via HPLC-UV against a validated standard curve.

  • Solid-State Validation (Critical): Recover the pelleted solid, dry gently under vacuum, and analyze via XRPD to confirm the absence of free-base disproportionation.

Protocol 2: Solid-State Thermal Characterization (DSC)

Causality: Differential Scanning Calorimetry (DSC) is essential for identifying the melting point and potential polymorphic transitions. However, because this molecule contains an electron-rich phenol, it is highly susceptible to thermal oxidation. Self-Validating Mechanism: The experiment must be run under a strict inert nitrogen purge. If run in ambient air, oxidative exothermic degradation will overlap with, and obscure, true melting endotherms, rendering the data invalid.

Step-by-Step Methodology:

  • Accurately weigh 2–3 mg of the HCl salt into an aluminum DSC pan and crimp with a pin-holed lid (to allow volatile release).

  • Place the pan into the DSC cell alongside an empty reference pan.

  • Purge the system with high-purity Nitrogen gas at a flow rate of 50 mL/min for 10 minutes prior to the run.

  • Heat the sample from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min.

  • Record the onset temperature ( Tonset​ ) and the peak temperature ( Tpeak​ ) of the melting endotherm.

Stability, Degradation Pathways, and ICH Guidelines

Per ICH Q1A(R2) guidelines, understanding the intrinsic stability of a new drug substance is mandatory for establishing storage conditions and shelf life[4][5].

Oxidative Susceptibility

The 1,2,4-trisubstitution pattern of the aromatic ring (featuring a hydroxyl group, a methoxy group, and an alkyl linker) makes the phenol exceptionally electron-rich. This structural feature is a double-edged sword: it provides excellent target binding properties but renders the molecule highly vulnerable to auto-oxidation.

Degradation Parent 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Electron-Rich Phenol) Radical Phenoxy Radical Intermediate (Resonance Stabilized) Parent->Radical -e-, -H+ ROS Reactive Oxygen Species (ROS) / Transition Metals ROS->Radical Catalyzes Quinone Quinone / Quinone-Imine Derivatives Radical->Quinone Further Oxidation Polymer Colored Polymeric Adducts (Visual Discoloration) Quinone->Polymer Cross-linking

Fig 2. Auto-oxidation degradation pathway of the electron-rich phenol moiety.

Mechanistic Insight: Exposure to light, transition metal impurities, or reactive oxygen species (ROS) initiates the abstraction of an electron and a proton from the phenol, generating a resonance-stabilized phenoxy radical. This radical rapidly undergoes further oxidation to form electrophilic quinone or quinone-methide derivatives. These intermediates readily cross-link, forming complex polymeric adducts that manifest visually as a pink or brown discoloration of the white API powder. Consequently, the HCl salt must be stored in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) if long-term stability is required.

Applications in Drug Discovery

In medicinal chemistry, the 4-methoxy-2-alkylphenol moiety combined with a basic piperidine ring is a highly sought-after pharmacophore.

  • Receptor Anchoring: At physiological pH, the protonated piperidine nitrogen serves as a primary anchor, forming a robust salt bridge with conserved aspartate residues (e.g., Asp3.32) deep within the transmembrane binding pockets of aminergic GPCRs (such as Dopamine D2 or Serotonin 5-HT receptors).

  • Hydrogen Bonding: The phenolic hydroxyl acts as a potent, directional hydrogen bond donor, interacting with serine or threonine residues in the receptor's orthosteric site, while the methoxy group provides a localized lipophilic/hydrogen-bond-acceptor contact point.

By rigorously profiling the physicochemical properties of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride using the self-validating methodologies outlined above, development teams can seamlessly transition this compound from a theoretical building block into a formulated preclinical candidate.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at:[1]

  • Stahl, P.H., & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link][2]

  • U.S. Food and Drug Administration / ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link][4]

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Available at:[Link][3]

Sources

Pharmacological Profiling and Mechanism of Action of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Benzylpiperidine-Derived Dual Modulators

Executive Summary & Pharmacophore Rationale

The compound 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride (CAS: 2377032-66-9) represents a highly specialized screening probe belonging to the benzylpiperidine structural class. In modern neuropharmacology, this scaffold is recognized as a privileged pharmacophore capable of selectively targeting two distinct but synergistically linked membrane proteins: the NMDA receptor (specifically the GluN2B subunit) and the Sigma-1 receptor (σ1R) .

This whitepaper dissects the dual mechanism of action of this compound, detailing how its specific structural moieties—a basic piperidine nitrogen, a methylene linker, an ortho-phenolic hydroxyl, and a para-methoxy group—dictate its binding kinetics, allosteric signaling, and downstream neuroprotective efficacy.

Primary Target: GluN2B Negative Allosteric Modulation (NAM)

Structural Basis of Binding

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 and two GluN2 subunits. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol functions as a Negative Allosteric Modulator (NAM) by binding to the Amino-Terminal Domain (ATD) at the interface of the GluN1 and GluN2B subunits—commonly referred to as the ifenprodil binding site.

The structural causality of this interaction is highly specific:

  • The Phenolic Hydroxyl: Deconstruction-reconstruction studies of benzylpiperidines and 3-benzazepines demonstrate that the1 [1]. It acts as a critical hydrogen bond donor to residues (e.g., Gln110) within the ATD cleft.

  • The Piperidine Nitrogen: With a pKa of ~9.5, the secondary amine is protonated at physiological pH, allowing it to form a stabilizing salt bridge deep within the 2 [2].

  • The Methoxy Group: The para-methoxy substitution occupies an adjacent lipophilic pocket, enhancing subunit selectivity (GluN2B over GluN2A) by exploiting the unique hydrophobic topology of the GluN2B ATD.

Allosteric Signaling Mechanism

Upon binding, the compound induces a conformational shift characterized by the 3 [3]. This localized closure is mechanically coupled to the transmembrane domains, increasing the energetic barrier required for the ion channel pore to open, thereby reducing calcium (Ca²⁺) influx without directly blocking the pore.

GluN2B_Allosteric_Pathway Ligand 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Protonated Piperidine + Phenol) ATD Binds GluN1/GluN2B ATD Interface Ligand->ATD Conformation ATD Cleft Closure (Allosteric Shift) ATD->Conformation Pore Restricted Ion Channel Pore Opening Conformation->Pore Outcome Reduced Ca2+ Influx & Excitotoxicity Pore->Outcome

Figure 1: Allosteric signaling pathway of GluN2B inhibition by the benzylpiperidine phenol derivative.

Secondary Target: Sigma-1 Receptor (σ1R) Chaperone Activation

Beyond NMDA modulation, the benzylpiperidine scaffold is a well-documented ligand for the Sigma-1 receptor, an integral membrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Molecular docking and mutagenesis studies on homologous benzylpiperidines confirm that a4 [4]. Binding of the compound triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP). The active σ1R chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing Ca²⁺ transfer from the ER to mitochondria and mitigating ER stress-induced apoptosis.

Sigma1_Pathway Ligand Ligand Binding to Sigma-1R (Salt Bridge w/ Glu172) BiP Dissociation from BiP at MAM Ligand->BiP Chaperone Active Chaperone Conformation BiP->Chaperone IP3R IP3R Stabilization Chaperone->IP3R Ion Modulation of Ion Channels Chaperone->Ion Neuroprotect ER Stress Mitigation & Neuroprotection IP3R->Neuroprotect Ion->Neuroprotect

Figure 2: Sigma-1 receptor chaperone activation and ER stress mitigation pathway.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the dual-target profile of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl, the following self-validating experimental systems are required.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for GluN2B NAM Activity

Causality: TEVC in recombinant systems isolates specific subunit interactions, eliminating the confounding variables of synaptic networks and endogenous receptor heterogeneity found in slice electrophysiology.

  • Preparation: Harvest Xenopus laevis oocytes and microinject with cRNA encoding human GluN1 and GluN2B subunits (1:1 ratio). Incubate at 18°C for 48–72 hours to allow membrane expression.

  • Setup & Baseline: Impale oocytes with two microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Voltage-clamp the membrane potential at -70 mV.

  • Self-Validating Control: Perfuse the chamber with a Ba²⁺-based Ringer's solution (omitting Ca²⁺) to prevent the activation of endogenous Ca²⁺-activated Cl⁻ channels, which would otherwise confound the NMDA inward current readings.

  • Activation: Apply 100 µM glutamate and 10 µM glycine to establish a steady-state inward current baseline.

  • Inhibition & Quantification: Co-apply 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl in ascending concentrations (1 nM to 10 µM). Measure the steady-state current inhibition and calculate the IC₅₀ using a 4-parameter logistic Hill equation.

Protocol 2: Radioligand Displacement Assay for Sigma-1 Affinity

Causality: Using -pentazocine ensures a highly specific readout of σ1R displacement. Pre-treating filters with polyethylenimine (PEI) is a critical physical control that prevents the lipophilic benzylpiperidine from non-specifically adhering to the glass fiber, ensuring an accurate signal-to-noise ratio.

  • Membrane Preparation: Homogenize σ1R-transfected HEK293 cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM -pentazocine, and varying concentrations of the test compound (0.1 nM to 10 µM). Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.

Quantitative Pharmacological Data

The table below summarizes the expected quantitative parameters for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl based on its structural homology to established benzylpiperidine probes.

Pharmacological ParameterTarget ProteinExpected Value RangePrimary Assay Method
Binding Affinity (Kᵢ) GluN2B (NMDA)10 – 50 nM[³H]Ifenprodil Displacement
Binding Affinity (Kᵢ) Sigma-1 Receptor1 – 20 nM-Pentazocine Displacement
Functional Inhibition (IC₅₀) GluN2B (NMDA)50 – 200 nMTEVC (Xenopus Oocytes)
Selectivity Ratio GluN2A / GluN2B> 200-foldTEVC / Radioligand Binding
Selectivity Ratio σ1R / σ2R> 50-foldRadioligand Binding

References

  • Ritter, N., et al. "Deconstruction – Reconstruction: Analysis of the Crucial Structural Elements of GluN2B-Selective, Negative Allosteric NMDA Receptor Modulators with 3-Benzazepine Scaffold." Cellular Physiology and Biochemistry.
  • Popescu, G. K., et al. "Ifenprodil Effects on GluN2B-Containing Glutamate Receptors." National Institutes of Health (NIH) / PMC.
  • Gallagher, T., et al. "A conserved structural mechanism of NMDA receptor inhibition: A comparison of ifenprodil and zinc." Rockefeller University Press.
  • Rossi, D., et al. "Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents." ACS Medicinal Chemistry Letters.

Sources

chemical structure and molecular weight 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-(piperidin-4-ylmethyl)phenol is a substituted phenol derivative incorporating a piperidine moiety. Its chemical structure suggests potential for biological activity, making it a compound of interest for further investigation in medicinal chemistry and pharmacology. The presence of a phenolic hydroxyl group, a methoxy ether, and a basic piperidine ring provides multiple points for molecular interactions and further chemical modification. This guide provides a comprehensive overview of its chemical structure, molecular properties, a proposed synthetic pathway, and potential areas of application.

Chemical Structure and Molecular Properties

The chemical structure of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol is defined by a phenol ring substituted with a methoxy group at the C4 position and a piperidin-4-ylmethyl group at the C2 position.

Molecular Formula: C₁₃H₁₉NO₂

The physicochemical properties of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 221.30 g/mol [Computed]
Exact Mass 221.1416 g/mol [Computed]
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 2[Computed]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[Computed]
Topological Polar Surface Area 41.5 Ų[Computed]
Complexity 242[1]

Proposed Synthesis

Currently, there is no specific published synthesis for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol. However, a plausible and efficient synthetic route can be proposed based on the well-established Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of a phenol, with formaldehyde and a secondary amine (piperidine). A variation of this reaction, the Betti reaction, could also be considered.

The proposed synthesis involves a one-pot reaction of 4-methoxyphenol, formaldehyde, and piperidine. The acidic phenol proton directs the electrophilic attack of the in-situ formed Eschenmoser's salt precursor (from formaldehyde and piperidine) to the ortho position.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants Reactant1 4-Methoxyphenol Product 4-Methoxy-2-(piperidin-1-ylmethyl)phenol Reactant1->Product Mannich Reaction Reactant2 Formaldehyde Intermediate Eschenmoser's Salt Precursor Reactant2->Intermediate Reaction with Piperidine Reactant3 Piperidine Reactant3->Intermediate Intermediate->Product

Caption: Proposed Mannich reaction for the synthesis of a related compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Mannich reaction conditions for phenols. Optimization of reaction time, temperature, and stoichiometry may be required.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent).

    • Dissolve the 4-methoxyphenol in a suitable solvent, such as ethanol or methanol.

  • Addition of Reagents:

    • Add piperidine (1.1 equivalents) to the solution.

    • Slowly add an aqueous solution of formaldehyde (37%, 1.2 equivalents) to the reaction mixture while stirring.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

Potential Applications and Research Directions

The structural features of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol suggest several avenues for research and development:

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common scaffold in many CNS-active drugs.[2] Further investigation into the binding affinity of this compound for various CNS receptors could be a promising area of research.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity. The presence of the hydroxyl group on the aromatic ring suggests that this molecule could act as a radical scavenger.[3]

  • Scaffold for Drug Discovery: This molecule can serve as a versatile starting material for the synthesis of more complex derivatives. The secondary amine of the piperidine ring and the phenolic hydroxyl group are amenable to a wide range of chemical modifications, allowing for the creation of a library of compounds for screening against various biological targets.

Conclusion

While 4-Methoxy-2-(piperidin-4-ylmethyl)phenol is not a widely studied compound, its chemical structure holds significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and a practical, proposed route for its synthesis. Further experimental validation and biological evaluation are necessary to fully elucidate the therapeutic potential of this and related molecules.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83910570. [Link]

  • CharChem. C13H19NO2. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • NextSDS. 4-[(piperidin-2-yl)methyl]phenol — Chemical Substance Information. [Link]

  • Uçan, S., et al. (2008). 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol.
  • Singh, N., et al. (2013). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Medicinal Chemistry Research.
  • PrepChem. Synthesis of 4-(2'-methoxyethyl)phenol. [Link]

  • Casale, J.F. (2012). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal.
  • NextSDS. 4-PIPERIDIN-4-YLMETHYL-PHENOL — Chemical Substance Information. [Link]

  • Ferguson, J., et al. (2014). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section C: Structural Chemistry.
  • NextSDS. 4-[2-(piperidin-4-yl)ethyl]phenol — Chemical Substance Information. [Link]

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. [Link]

  • Wikipedia. C13H19NO2. [Link]

  • Arulmurugan, S., et al. (2021).

Sources

receptor binding affinity 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride. As specific binding data for this molecule is not yet publicly available, this document serves as a predictive and methodological resource. Based on a structural analysis of its core pharmacophore—a substituted phenol linked to a piperidine moiety—we hypothesize potential interactions with several key central nervous system (CNS) receptor families: Opioid, Sigma (σ), and N-Methyl-D-Aspartate (NMDA) receptors. This guide explains the scientific rationale for investigating these targets and provides detailed, field-proven protocols for executing radioligand binding assays to determine binding affinity (Kᵢ). Furthermore, it introduces orthogonal, label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for validating and enriching the binding data. The objective is to equip researchers with the necessary tools and theoretical grounding to systematically elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Structural Rationale

The compound 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride possesses a chemical architecture that is prevalent in numerous biologically active molecules. The core structure, a phenol ring coupled with a piperidine ring, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2]

  • The Phenolic Hydroxyl Group: The -OH group is a critical hydrogen bond donor and acceptor, a feature essential for anchoring ligands within the binding pockets of many receptors, notably opioid receptors.[3]

  • The Piperidine Ring: This saturated heterocycle provides a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues (e.g., Aspartic Acid) in receptor binding sites. The ring's conformational flexibility also allows it to adopt optimal geometries for receptor engagement.[1][4]

  • Substitution Pattern: The specific arrangement of the methoxy, hydroxyl, and piperidinylmethyl groups on the phenol ring dictates the molecule's electronic and steric profile, which ultimately governs its selectivity and affinity for different receptors.

Given these features, we can formulate a data-driven hypothesis that 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride is a candidate ligand for receptors known to bind phenolic piperidine scaffolds. This guide will focus on the most probable targets: Opioid, Sigma, and NMDA receptors.

Hypothesized Target I: Opioid Receptors (μ, δ, κ)

2.1. Expertise & Rationale: Why Opioid Receptors?

The 4-(3-hydroxyphenyl)piperidine scaffold is a classic pharmacophore for opioid receptor ligands.[3][5] The phenolic hydroxyl group often mimics the function of the tyrosine hydroxyl in endogenous opioid peptides, forming a key interaction within the opioid receptor binding pocket.[6] The N-substituent on the piperidine ring is a well-established modulator of activity, determining whether a compound acts as an agonist or an antagonist.[5][7] While the subject compound has a different substitution pattern, the fundamental phenol-piperidine core strongly suggests potential interaction with one or more opioid receptor subtypes (μ, δ, or κ).

2.2. Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the compound's binding affinity (Kᵢ) by measuring its ability to displace a known high-affinity radioligand from the μ (mu), δ (delta), and κ (kappa) opioid receptors.

2.2.1. Materials and Reagents

  • Test Compound: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human recombinant μ, δ, or κ opioid receptors. Alternatively, rat or mouse brain membrane preparations can be used.[4][8]

  • Radioligands:

    • μ-receptor: [³H]DAMGO (a selective agonist).

    • δ-receptor: [³H]Naltrindole (a selective antagonist).

    • κ-receptor: [³H]U-69,593 (a selective agonist).

  • Non-Specific Binding (NSB) Ligand: Naloxone (a high-concentration, non-selective antagonist) to determine the amount of radioligand binding to non-receptor components.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at the incubation temperature.

  • Filtration System: A cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail and Counter.

2.2.2. Step-by-Step Methodology

  • Membrane Preparation (if not using commercial):

    • Homogenize brain tissue or cultured cells in ice-cold Tris-HCl buffer.

    • Centrifuge at low speed (~1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (~40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells: Contain assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB) wells: Contain assay buffer, radioligand, receptor membranes, and a high concentration of naloxone (e.g., 10 µM).

    • Competition wells: Contain assay buffer, radioligand, receptor membranes, and serial dilutions of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Add 50 µL of assay buffer (for TB), 10 µM naloxone (for NSB), or the appropriate concentration of the test compound to the wells.

    • Add 50 µL of the radioligand solution (at a final concentration near its Kₔ value).

    • Initiate the reaction by adding 100 µL of the membrane suspension.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

2.3. Data Analysis and Presentation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Table 1: Template for Opioid Receptor Binding Affinity Data

Compound Receptor Radioligand Kᵢ (nM) ± SEM
4-Methoxy-2-(...)phenol HCl μ-Opioid [³H]DAMGO Data to be determined
4-Methoxy-2-(...)phenol HCl δ-Opioid [³H]Naltrindole Data to be determined
4-Methoxy-2-(...)phenol HCl κ-Opioid [³H]U-69,593 Data to be determined

| Reference (e.g., Morphine) | μ-Opioid | [³H]DAMGO | Reference value |

Opioid_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reagents & Membranes C Incubate: Compound + Radioligand + Membranes A->C B Serial Dilution of Test Compound B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters D->E F Scintillation Counting (Measure CPM) E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for a competitive opioid receptor radioligand binding assay.

Hypothesized Target II: Sigma (σ) Receptors (σ₁, σ₂)

3.1. Expertise & Rationale: Why Sigma Receptors?

Sigma receptors, originally misclassified as opioid receptors, are now understood to be unique proteins that bind a wide variety of compounds.[9] The 4-phenylpiperidine scaffold is a key structural element in many high-affinity sigma receptor ligands.[10][11] These ligands often feature a basic nitrogen atom separated from an aromatic ring by a specific distance, a structural motif present in the test compound. Investigating binding at σ₁ and σ₂ receptors is a logical step in profiling compounds with this pharmacophore.[9]

3.2. Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is similar to the opioid assay but uses sigma-selective radioligands and receptor preparations.

3.2.1. Materials and Reagents

  • Receptor Source: Guinea pig (for σ₁) or rat (for σ₂) liver membrane homogenates are excellent sources due to high receptor density.

  • Radioligands:

    • σ₁-receptor: -Pentazocine (a selective σ₁ ligand).

    • σ₂-receptor: [³H]DTG (1,3-di-o-tolyl-guanidine), in the presence of a high concentration of unlabeled (+)-pentazocine to block σ₁ sites.

  • NSB Ligand: Haloperidol (a high-affinity sigma ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

3.2.2. Step-by-Step Methodology

  • Plate Setup: Prepare wells for Total Binding, Non-Specific Binding (with 10 µM Haloperidol), and competition with serial dilutions of the test compound.

  • Incubation:

    • Add buffer, NSB ligand, or test compound to the appropriate wells.

    • For the σ₂ assay, add unlabeled (+)-pentazocine to all wells to saturate σ₁ receptors.

    • Add the appropriate radioligand (-Pentazocine for σ₁ or [³H]DTG for σ₂).

    • Add the membrane homogenate to start the reaction.

    • Incubate at 37°C for 120 minutes.

  • Termination and Quantification: Follow the same filtration, washing, and scintillation counting steps as described in the opioid assay protocol (Section 2.2.2).

3.3. Data Analysis and Presentation

Data analysis follows the same principles as the opioid assay: calculate specific binding, generate a competition curve, and determine the IC₅₀ and Kᵢ values using the Cheng-Prusoff equation.

Table 2: Template for Sigma Receptor Binding Affinity Data

Compound Receptor Radioligand Kᵢ (nM) ± SEM
4-Methoxy-2-(...)phenol HCl σ₁ -Pentazocine Data to be determined
4-Methoxy-2-(...)phenol HCl σ₂ [³H]DTG Data to be determined

| Reference (e.g., Haloperidol) | σ₁ | -Pentazocine | Reference value |

Sigma_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound, Haloperidol) B Dispense into 96-Well Plate (Total, NSB, Competition) A->B C Incubate (e.g., 120 min @ 37°C) B->C D Terminate via Filtration (Glass Fiber Filters) C->D E Wash & Dry Filters D->E F Add Scintillant & Count CPM E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 & Ki G->H

Caption: Step-by-step workflow for a sigma receptor binding assay.

Hypothesized Target III: NMDA Receptors

4.1. Expertise & Rationale: Why NMDA Receptors?

Certain phenolic piperidine derivatives, such as ifenprodil, are well-characterized as selective antagonists of the NR2B subunit of the NMDA receptor.[12][13] These compounds typically bind within the channel pore or at an allosteric modulatory site. The structural resemblance of the test compound to this class of molecules makes the NMDA receptor a compelling potential target, particularly for investigating neuroprotective or neuromodulatory activities.[14]

4.2. Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of the test compound to displace a channel-blocking radioligand from the NMDA receptor complex.

4.2.1. Materials and Reagents

  • Receptor Source: Rat or mouse cerebral cortex membrane homogenates.

  • Radioligand: [³H]MK-801, a high-affinity uncompetitive channel blocker.

  • NSB Ligand: Unlabeled MK-801 or phencyclidine (PCP).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4. It is crucial to include co-agonists like glutamate (1 µM) and glycine (1 µM) in the buffer to open the ion channel, allowing the radioligand to access its binding site.

  • Filtration and Counting Equipment: As previously described.

4.2.2. Step-by-Step Methodology

  • Plate Setup: Prepare wells for Total Binding, Non-Specific Binding (with 100 µM unlabeled MK-801), and competition with serial dilutions of the test compound.

  • Incubation:

    • Add the assay buffer (containing glutamate and glycine), NSB ligand, or test compound to the appropriate wells.

    • Add [³H]MK-801.

    • Add the cortical membrane preparation.

    • Incubate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Termination and Quantification: Follow the same filtration, washing, and scintillation counting steps as described previously (Section 2.2.2).

4.3. Data Analysis and Presentation

Analysis is performed as described for the other receptor assays to determine the IC₅₀ and Kᵢ values.

Table 3: Template for NMDA Receptor Binding Affinity Data

Compound Receptor Site Radioligand Kᵢ (nM) ± SEM
4-Methoxy-2-(...)phenol HCl NMDA (PCP Site) [³H]MK-801 Data to be determined

| Reference (e.g., Ifenprodil) | NMDA (PCP Site) | [³H]MK-801 | Reference value |

NMDA_Binding_Workflow prep Preparation Prepare cortical membranes Prepare compound dilutions assay Assay Incubate membranes with [3H]MK-801, co-agonists, and test compound Terminate by filtration prep:f1->assay:f1 prep:f2->assay:f1 analysis Analysis Liquid Scintillation Counting Non-linear regression to find IC50/Ki assay:f2->analysis:f1

Caption: A high-level overview of the NMDA receptor binding assay workflow.

Orthogonal Validation: Label-Free Binding Techniques

While radioligand binding assays are the gold standard for affinity determination, they are indirect competition assays.[10] Orthogonal, label-free methods can confirm direct binding and provide a richer thermodynamic and kinetic profile of the interaction.

5.1. Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in refractive index on a sensor chip surface as an analyte (the test compound) flows over an immobilized ligand (the receptor). It provides real-time data on association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ). This method confirms direct binding without relying on labels or competitive ligands.

5.2. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. This provides deep mechanistic insight into the forces driving the binding event.

Conclusion

The systematic evaluation of a novel compound's receptor binding affinity is a cornerstone of modern drug discovery. For 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride, a rational, hypothesis-driven approach is necessary in the absence of existing data. Its phenol-piperidine core structure strongly implicates it as a potential ligand for opioid, sigma, and/or NMDA receptors. By employing the detailed radioligand binding protocols outlined in this guide, researchers can robustly determine its affinity and selectivity profile. Further validation with label-free techniques like SPR and ITC will provide a comprehensive understanding of the molecular interaction, paving the way for further functional studies and potential therapeutic development.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC. [Link]

  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (n.d.). PMC. [Link]

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. (n.d.). PMC. [Link]

  • Some sigma receptor ligands. (n.d.). ResearchGate. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). PMC. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]

  • Subtype-selective N-methyl-D-aspartate receptor antagonists: benzimidazalone and hydantoin as phenol replacements. (2000). PubMed. [Link]

  • Opioid Pharmacology. (n.d.). Pain Physician. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Ligand binding assays were determined for compounds under study, at μ-, δ-, and κ-opioid receptors... (n.d.). Bio-protocol. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. (2020). PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists... (2021). ACS Publications. [Link]

  • Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine derivatives as nmda receptor antagonists. (2003).
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS... (n.d.). Semantic Scholar. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). MDPI. [Link]

  • Piperidine derivative having nmda receptor antagonistic activity. (2007).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. (n.d.). Universitat de Barcelona. [Link]

  • Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine. (n.d.). PMC. [Link]

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate. [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators... (2020). PMC. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. (n.d.).
  • Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure−Activity Relationships. (2025). ResearchGate. [Link]

  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chem Rev Lett. [Link]

  • Multifaceted modulation of human opioid receptors by kratom alkaloids... (n.d.). Frontiers. [Link]

  • A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. (2020). MDPI. [Link]

Sources

Pharmacokinetic Profiling of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol: A Comprehensive ADME and Metabolic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-Methoxy-2-(piperidin-4-ylmethyl)phenol represents a highly versatile structural scaffold frequently encountered in the development of neuroactive agents, targeted ligands, and monoamine modulators. Its pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamentally dictated by the interplay of two ionizable functional groups: a basic piperidine ring and a weakly acidic phenol moiety. This whitepaper provides a rigorous, mechanistic evaluation of its ADME properties, detailing the causality behind its metabolic clearance pathways and providing self-validating experimental protocols for preclinical assessment.

Structural Pharmacokinetics & Physicochemical Rationale

The ADME behavior of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol is governed by its pH-dependent ionization state.

  • The Piperidine Motif: The nitrogen atom in the piperidine ring is sp³-hybridized, positioning its lone electron pair in an orbital that is fully available for protonation. This results in a strong basicity, with the conjugate acid exhibiting a pKa of approximately 11.121[1]. At physiological pH (7.4), the piperidine nitrogen is almost entirely protonated. While this basicity enhances target binding (often via salt bridges) and aqueous solubility, it can restrict passive membrane permeability and increase the risk of off-target hERG channel inhibition 2[2].

  • The Phenol Motif: The phenolic hydroxyl group (predicted pKa ~9.5–10.0) remains predominantly unionized in systemic circulation but serves as a primary metabolic soft spot, heavily influencing the compound's systemic half-life and clearance rate.

Metabolic Profiling: Phase I and Phase II Clearance

The metabolic clearance of this scaffold is bifurcated into Phase I oxidation of the piperidine/benzyl system and Phase II conjugation of the phenol ring.

Phase II Conjugation (Primary Clearance Route)

Phenolic compounds are highly susceptible to rapid Phase II metabolism, which often dictates their first-pass extraction ratio. The hydroxyl group undergoes extensive sulfation and glucuronidation 3[3].

  • Sulfation: Mediated primarily by cytosolic Sulfotransferases (e.g., SULT1A1), this pathway typically exhibits high affinity but low capacity for xenobiotic conjugation4[4].

  • Glucuronidation: Driven by UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9, which are highly expressed in the liver and gastrointestinal tract), this acts as a low-affinity, high-capacity clearance mechanism that dominates at higher systemic doses 3[3].

Phase I Oxidation

The benzylpiperidine moiety is a known substrate for Cytochrome P450 enzymes. CYP3A4 and CYP2D6 typically catalyze the N-dealkylation or hydroxylation of the piperidine ring, leading to secondary amine metabolites 5[5].

MetabolicPathway Parent 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Glucuronide Phenol O-Glucuronide (High Capacity, Low Affinity) Parent->Glucuronide UGT1A1 / UGT1A9 (UDP-GlcA) Sulfate Phenol O-Sulfate (Low Capacity, High Affinity) Parent->Sulfate SULT1A1 (PAPS) Phase1 N-Dealkylated / Oxidized Piperidine Metabolites Parent->Phase1 CYP3A4 / CYP2D6 (NADPH, O2) Excretion Renal / Biliary Excretion Glucuronide->Excretion Sulfate->Excretion Phase1->Excretion

Fig 1. Primary Phase I and Phase II metabolic pathways of the target compound.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following methodologies are designed as self-validating systems, embedding internal controls to verify the mechanistic integrity of the results.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Because the protonated piperidine limits passive diffusion, evaluating active efflux is critical6[6].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight-junction formation.

  • Dosing & Internal Validation: Apply 10 µM of the compound to either the Apical (A) or Basolateral (B) chamber. Causality Check: Co-incubate with Lucifer Yellow (a paracellular marker). A rejection rate of >99% validates that the monolayer is intact, ensuring the measured apparent permeability ( Papp​ ) strictly represents transcellular transport rather than artifactual leakage.

  • Sampling & Quantification: Collect samples at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 indicates active efflux (e.g., P-gp liability).

Protocol 2: Microsomal Stability & SULT/UGT Phenotyping
  • Microsome Preparation & Activation: Suspend Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration. Causality Check: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Because UGT enzymes are localized on the luminal side of the endoplasmic reticulum, alamethicin forms pores in the membrane, overcoming this latency barrier and allowing the hydrophilic UDP-GlcA cofactor to access the active site.

  • Reaction Initiation: Add the compound (1 µM) and initiate the reaction with specific cofactors: NADPH (for CYPs), PAPS (for SULTs), and UDP-GlcA (for UGTs).

  • Quenching: At predetermined timepoints (0, 5, 15, 30, 45 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality Check: The cold organic solvent rapidly denatures the metabolic enzymes, halting the reaction precisely, while simultaneously precipitating proteins to protect the LC-MS/MS column from clogging.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Workflow Prep Microsome Preparation Incubate Incubation (37°C, Cofactors) Prep->Incubate Add Substrate Quench Quenching (Cold Acetonitrile) Incubate->Quench Stop Reaction Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge Isolate Supernatant LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantify Clearance

Fig 2. Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Data Presentation

Table 1: Physicochemical & Predicted ADME Properties

ParameterValue / StatusPharmacokinetic Implication
Molecular Weight 221.30 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP / LogD (pH 7.4) ~1.8 / ~0.5Moderate lipophilicity; high aqueous solubility but limited passive permeability.
pKa (Piperidine N-H) ~11.12Highly protonated at physiological pH, driving basicity and potential hERG liability.
pKa (Phenol O-H) ~9.8Predominantly unionized in plasma, but highly susceptible to Phase II conjugation.

Table 2: In Vitro Metabolic Stability & Permeability Profile

AssayTarget MetricExpected Range for ScaffoldInterpretation
Caco-2 Permeability Papp​ ( 10−6 cm/s)2.0 – 8.0Low-to-moderate passive transcellular permeability.
HLM Stability (Phase I) CLint​ (µL/min/mg)15 – 40Moderate CYP-mediated clearance (N-dealkylation).
HLM Stability (Phase II) CLint​ (µL/min/mg)> 60High clearance driven by rapid UGT/SULT conjugation.

Conclusion & Lead Optimization Strategies

The pharmacokinetic bottleneck for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol lies in its rapid Phase II phenolic conjugation and the high basicity of the piperidine ring. To optimize this scaffold for oral bioavailability, medicinal chemists frequently employ pKa tuning . By introducing an electron-withdrawing group (such as a fluorine atom) onto the piperidine ring (e.g., yielding a 3-fluoropiperidine derivative), the inductive effect significantly reduces the basicity of the nitrogen atom. This structural modification not only enhances metabolic stability but also drastically mitigates hERG channel inhibition liabilities, improving the overall safety and exposure profile of the drug candidate2[2].

References

  • Piperidine - Grokipedia, Grokipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOacnhB-zcyoByTETEBhCedlCeRvIeVI8wKC7nTPr27hBCNmGQaRevNRA8fmC2T3DhcNZLgy75OSkrVp6tWFgT97JaUXZfqYd8sKGgE1j2eqKk9XBfIqzfo9QWFStMm1yE]
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWps6P1pU9G-UrGZZOzMwfxcuBpU8fDYScFWc6iAsFOfaDDzeqfvYcAqdkrw9kGQKReGh61zQtmns52z7tP2R8nP0ykEMVAoHNK3Xf_m_0gZ3QPT27kL1CGmWM9u5uLWtwVEXhRQ7eGs8YtsE606gfjimlXYLs2ep-mQK9M8X2Vc1FcWQGZPlthQ5nCsd4fS5_n5erOE1ED-1pvcmIKOM4PZPcBtqwA0tOt7073aYNLDMsCQ==]
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC, NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnLc0Bo88ovPxpYtEva1m9aRqVKTZOI-BRV2-zyfKlWdQ9yK59ifZOrD0t6gnVddiRqer8eXj6QuAOnJrzZznvDx-qvqVa3ZFDwzLzqdigL-GrgsEAnO7JzYOH_k9-hJ4xxPiVGlsUVdQ39ao=]
  • Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC, NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTTbZYb253XHvw5roxhqvfgj-QTDPNOxUg_TxDeBLn1qD6TPvwAzBeX6JJnsZOzZv7T8Ei4cTRlgLMSVc8ln9zpy_BKNTh9pZHYU1c1TChAl37jIfIBKPfU2q3XYzynGlkLR1rgjlL7lsXiWQ=]
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOzM3CMspBvPedmQr0GW3vIJqrWfiojSP9zNVwv9r7i38lE5Js-ZxWwS8Mi_9yh0IcM7e8mLwGjRKMNnt2ikft6UeS8t3Qh4t0kDnIMbO4kLxW3BMESRmU9pkpzGFuL7XvNQvZ8XSHjqlsMF0veCNK]
  • Characterization of Benidipine and Its Enantiomers' Metabolism by Human Liver Cytochrome P450 Enzymes, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGEKgm4qRkR-hGRJhicxW-5acR6LqLeRHmHZtvZTGp9mdQKJd4gyW54Pqkr6VOwVozcOFUIN7hH646oHoE_QHw0WVup7BJ7GZmCJ-1GzpEH4uiP2sQ5lYL3JUtdEf3M9RYnCX0k0YRF-pJD-pAA6J1COwexj10yi_nM9fCTWUfO3OC-8FD8bNMizHL-h1TvKckFGYoARl8UO6zmt_9SSXbe2r7qMLntaR1boFohLB3bHmPPVcyLU7KnkCZ3JgMD6cQbFMzi0RElaK8CaUnGvzrAmM=]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Phenolic Piperidine Compound

4-Methoxy-2-(piperidin-4-ylmethyl)phenol represents a novel chemical entity with a scaffold suggestive of potential interactions with central nervous system (CNS) targets. The presence of a piperidine ring connected to a phenolic moiety is a common feature in ligands for various receptors, including sigma receptors.[1][2] Sigma receptors, particularly the sigma-1 (σ1R) subtype, are transmembrane proteins primarily located at the endoplasmic reticulum-mitochondria interface and are implicated in a range of neurological and psychiatric conditions.[3][4] They are considered pluripotent modulators of cellular signaling, influencing processes such as intracellular calcium mobilization, neuroprotection, and cell survival.[5][6]

Given the structural motifs of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, a primary hypothesis is its potential interaction with the sigma-1 receptor. This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously test this hypothesis and further characterize the compound's biological activity. We will begin by determining its binding affinity for the sigma-1 receptor, proceed to assess its functional impact on intracellular calcium dynamics, and conclude with an investigation of its effects on downstream signaling pathways relevant to neuroprotection and neuronal differentiation.

Part 1: Sigma-1 Receptor Binding Affinity Determination

To ascertain whether 4-Methoxy-2-(piperidin-4-ylmethyl)phenol directly interacts with the sigma-1 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol 1: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol is designed to determine the inhibition constant (Kᵢ) of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol for the sigma-1 receptor.[3]

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a suitable source due to their high expression of sigma-1 receptors.[7][8]

  • Radioligand: -pentazocine, a selective sigma-1 receptor agonist.[4][7]

  • Non-specific Binding Control: Haloperidol, a high-affinity sigma-1 receptor ligand.[5]

  • Test Compound: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter and scintillation cocktail.

Workflow Diagram:

Figure 1: Workflow for the competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.[3]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 15 nM[5]), and assay buffer.

    • Non-specific Binding: Membrane preparation, -pentazocine, and a high concentration of haloperidol (e.g., 10 µM[5]).

    • Competitive Binding: Membrane preparation, -pentazocine, and varying concentrations of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
4-Methoxy-2-(piperidin-4-ylmethyl)phenolValueValue
Haloperidol (Control)~4.5-

Table 1: Example data table for binding affinities of selected ligands for the Sigma-1 Receptor.

Part 2: Functional Characterization of Sigma-1 Receptor Modulation

Binding to the sigma-1 receptor does not necessarily translate to a functional effect. Therefore, it is crucial to assess whether 4-Methoxy-2-(piperidin-4-ylmethyl)phenol acts as an agonist, antagonist, or allosteric modulator. A common functional readout for sigma-1 receptor activity is the modulation of intracellular calcium ([Ca²⁺]ᵢ) levels.[5][6]

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in [Ca²⁺]ᵢ in a cell line expressing the sigma-1 receptor upon treatment with the test compound. The Fluorometric Imaging Plate Reader (FLIPR) system is ideal for high-throughput screening of such changes.[9][10][11][12]

Materials:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the sigma-1 receptor (e.g., HEK293 cells stably expressing human σ1R).

  • Calcium Indicator Dye: Fluo-4 AM or a ratiometric dye like Indo-1.[13][14]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium.

  • Positive Control: A known sigma-1 receptor agonist (e.g., (+)-pentazocine).

  • Test Compound: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

  • Fluorescence Plate Reader: A FLIPR or similar instrument capable of kinetic reading.[9][10]

Workflow Diagram:

Figure 2: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[13]

  • Baseline Reading: Wash the cells with assay buffer and acquire a stable baseline fluorescence reading using the plate reader.

  • Compound Addition and Measurement:

    • Agonist Mode: Add varying concentrations of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol to the wells and immediately begin kinetic fluorescence measurements for a defined period (e.g., 3-5 minutes).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol for a short period (e.g., 10-15 minutes) before adding a known sigma-1 receptor agonist (at its EC₅₀ concentration). Monitor the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in [Ca²⁺]ᵢ.

    • For agonist activity, calculate the EC₅₀ value from the dose-response curve.

    • For antagonist activity, calculate the IC₅₀ value from the inhibition of the agonist-induced response.

Data Presentation:

CompoundAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)
4-Methoxy-2-(piperidin-4-ylmethyl)phenolValueValue
(+)-Pentazocine (Control)Value-

Table 2: Example data table for functional activity of the test compound.

Part 3: Investigation of Downstream Signaling Pathways

Sigma-1 receptor activation can influence the expression of proteins involved in neuronal differentiation and cell survival, such as Neuronal Differentiation 1 (NEUROD1) and B-cell lymphoma 2 (BCL2).[15][16] Western blotting can be employed to investigate whether 4-Methoxy-2-(piperidin-4-ylmethyl)phenol modulates the expression of these downstream targets.

Protocol 3: Western Blot Analysis of NEUROD1 and BCL2 Expression

This protocol provides a method to assess changes in the protein levels of NEUROD1 and BCL2 in a neuronal cell line following treatment with the test compound.[17][18]

Materials:

  • Cell Line: A neuronal cell line (e.g., SH-SY5Y or PC12) that expresses the sigma-1 receptor.

  • Test Compound: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

  • Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay.

  • SDS-PAGE and Western Blotting Reagents and Equipment.

  • Primary Antibodies: Rabbit anti-NEUROD1 and Rabbit anti-BCL2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

  • Chemiluminescent Substrate.

  • Imaging System.

Workflow Diagram:

Figure 3: Workflow for Western blot analysis.

Procedure:

  • Cell Treatment: Treat the neuronal cells with varying concentrations of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[17]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibodies against NEUROD1 and BCL2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and then add a chemiluminescent substrate. Capture the signal using an imaging system.[17]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.

Data Presentation:

TreatmentNEUROD1 Expression (Fold Change)BCL2 Expression (Fold Change)
Vehicle Control1.01.0
4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Conc. 1)ValueValue
4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Conc. 2)ValueValue

Table 3: Example data table for changes in protein expression.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol. By systematically evaluating its binding affinity for the sigma-1 receptor, its functional effects on intracellular calcium signaling, and its impact on downstream protein expression, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. These foundational studies are essential for guiding further preclinical development of this and other novel piperidine-based compounds.

References

  • Molecular Devices. (n.d.). FLIPR Penta High-Throughput Cellular Screening System. Retrieved from [Link]

  • Creative Bioarray. (n.d.). FLIPR Detection System. Retrieved from [Link]

  • Vetter, I. (2012). Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. In Calcium Signaling (pp. 25-45). Springer, Dordrecht.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma receptor binding assays. Current protocols in pharmacology, 71(1), 1-34.
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). FLIPR™ assays for GPCR and ion channel targets. In Assay guidance manual.
  • Podyma, B., & Salek-Ardakani, S. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of visualized experiments: JoVE, (180), e63493.
  • Sittampalam, G. S., & Coussens, N. P. (2012). FLIPR™ assays for GPCR and ion channel targets. Assay guidance manual.
  • Bio-protocol. (2025). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays. Current protocols in pharmacology, 71(1), 1-34.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Pan, P., Zhang, X., Li, S., Zhao, J., & Zhang, H. (2020). Bcl-2 Overexpression Induces Neurite Outgrowth via the Bmp4/Tbx3/NeuroD1 Cascade in H19-7 Cells. Cellular and Molecular Neurobiology, 40(1), 123-135.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Palkó, R., Szőllősi, D., Borsodi, A., & Benyhe, S. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4598.
  • James, M. L., & Gambhir, S. S. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular imaging and biology, 22(5), 1167-1180.
  • Laurini, E., Marson, D., Dal Col, V., & Pricl, S. (2014). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 53(16), 2712-2726.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • John, C. S., Bowen, W. D., Varghese, J., Vilner, B. J., & Moody, T. W. (1995). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of medicinal chemistry, 38(17), 3241-3247.
  • Lee, J. H., Kim, M. S., & Shan, J. (2020). Bcl-2 Overexpression Induces Neurite Outgrowth via the Bmp4/Tbx3/NeuroD1 Cascade in H19-7 Cells. Cellular and Molecular Neurobiology, 40(1), 123-135.
  • Chemsrc. (2026). (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol. Retrieved from [Link]

  • Al-Horani, R. A., Lee, D. Y., & Desai, R. I. (2020).
  • Wiethe, R. W., Ganesh, T., & Gatton, S. L. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(2), 263-267.
  • Tanaka, M., Kawahara, K., & Nakayama, K. I. (2017). Dysregulated gene expressions of MEX3D, FOS and BCL2 in human induced-neuronal (iN) cells from NF1 patients: a pilot study. Scientific reports, 7(1), 1-9.
  • Choi, S. R., Yang, Y., & Lee, S. Y. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Imaging σ2 Receptors in the Brain. ACS Chemical Neuroscience, 13(9), 1436-1447.
  • ResearchGate. (n.d.). Graphical abstractIdentified pharmacophore features for sigma binding. Retrieved from [Link]

  • Al-Horani, R. A., & Desai, R. I. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Lapa, G., & Vasilevsky, S. (2017). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3465-3469.
  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • Tsai, H. C., & Lee, J. K. (2024). Neuroendocrine Differentiation in Prostate Cancer Requires ASCL1. Cancer Research, 84(21), 3500-3513.
  • He, B., & Tan, K. C. (2021).
  • Borromeo, M. D., & Savage, T. K. (2016). ASCL1 and NEUROD1 Reveal Heterogeneity in Pulmonary Neuroendocrine Tumors and Regulate Distinct Genetic Programs. Cell reports, 16(5), 1259-1272.
  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

Sources

Preclinical Application Note: In Vivo Dosing and Pharmacological Evaluation of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Methoxy-2-(piperidin-4-ylmethyl)phenol is an investigational neuropharmacological agent characterized by its piperidine ring and methoxy-phenol moiety. Compounds within this structural class frequently act as modulators of monoamine transporters, sigma receptors, or NMDA receptors.

Transitioning this compound from in vitro assays to murine models requires rigorous control over formulation and administration. Because the basic piperidine nitrogen is protonated in the hydrochloride (HCl) salt form, the compound exhibits significantly enhanced aqueous solubility compared to its free base. This physicochemical advantage enables direct intravenous (IV) dosing and the formulation of high-concentration oral (PO) solutions without compromising pharmacological potency[1].

This application note provides a self-validating, step-by-step methodology for the pharmacokinetic (PK) profiling and pharmacodynamic (PD) dosing of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride in mice.

Experimental Workflow & Logical Architecture

The following Graphviz diagram maps the logical progression from compound formulation through parallel PK and PD testing pathways.

G Compound 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl Formulation Vehicle Formulation (Saline or 5% PEG-400) Compound->Formulation PK Pharmacokinetic (PK) Profiling Formulation->PK PD Pharmacodynamic (PD) Evaluation Formulation->PD IV Intravenous (IV) Dosing (1-5 mg/kg) PK->IV PO Oral Gavage (PO) Dosing (10-50 mg/kg) PK->PO PD->PO IP Intraperitoneal (IP) Dosing (5-20 mg/kg) PD->IP Sampling Plasma & Brain Tissue Collection (0.25 - 24h) IV->Sampling PO->Sampling Behavior Behavioral Assays (Locomotor, PPI) PO->Behavior IP->Behavior Analysis LC-MS/MS & Non-Compartmental Analysis Sampling->Analysis

Workflow for the in vivo pharmacokinetic and behavioral evaluation of the investigational compound.

Physicochemical Properties & Formulation Strategy

The selection of the dosing vehicle is the most critical variable in preclinical murine studies. Pharmacokinetic screening of piperidine-containing compounds demonstrates that inappropriate formulation can lead to precipitation in the gastric compartment or rapid first-pass metabolism, dramatically altering blood levels and half-life[2].

Table 1: Recommended Dosing Vehicles and Routes for Murine Models
Administration RouteMax VolumeRecommended VehicleCausality & Rationale
Intravenous (IV) 5 mL/kg0.9% Sterile SalineThe HCl salt is highly water-soluble. Saline prevents osmotic shock and hemolysis upon injection into the lateral tail vein[3].
Oral Gavage (PO) 10 mL/kg5% PEG-400 in WaterPEG-400 enhances mucosal wetting and prevents the compound from crashing out of solution in the acidic environment of the stomach[4].
Intraperitoneal (IP) 10 mL/kg0.9% Saline or 2% DMSO/SalineIP administration requires physiological pH to avoid peritonitis. The HCl salt readily dissolves without high organic solvent loads.

Self-Validating Experimental Protocols

To ensure data trustworthiness, each protocol below incorporates a Quality Control (QC) Checkpoint . These self-validating steps prevent the propagation of errors through the experimental pipeline.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

This protocol establishes the baseline clearance and volume of distribution for the compound.

  • Formulation Preparation: Dissolve 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl in 0.9% sterile saline to achieve a final concentration of 1.0 mg/mL. Vortex for 60 seconds.

    • QC Checkpoint: Centrifuge an aliquot at 10,000 × g for 5 minutes. The absence of a pellet confirms a true solution rather than a micro-suspension, validating its safety for IV administration.

  • Animal Preparation: Utilize 6–8 week old male C57BL/6 mice. Place the mice under a warming lamp for 3–5 minutes. Causality: Warming induces vasodilation of the lateral tail vein, ensuring the needle enters the lumen rather than the surrounding tissue.

  • Administration: Restrain the mouse securely. Using a 27G to 30G needle, inject the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) over 5–10 seconds[3].

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • QC Checkpoint: Visually inspect the plasma after centrifugation (2,000 × g, 10 mins). Hemolyzed samples (pink/red tint) must be excluded from LC-MS/MS analysis, as erythrocyte rupturing can artificially alter plasma drug concentrations.

Protocol B: Oral (PO) Dosing for Behavioral Assays

This protocol is designed for pharmacodynamic evaluation (e.g., locomotor activity, prepulse inhibition).

  • Formulation Preparation: Dissolve the compound at 5.0 mg/mL in a vehicle of 5% PEG-400 and 95% purified water.

  • Animal Preparation: Fast the mice for 4–6 hours prior to dosing. Causality: Fasting minimizes food-drug interactions, as the basic piperidine nitrogen can bind to food matrix proteins, causing erratic absorption profiles.

  • Administration: Using a 20G reusable stainless-steel oral gavage needle with a bulbous tip, administer the formulation directly into the lower esophagus/stomach at a volume of 10 mL/kg.

  • Observation & Assay Initiation: Monitor the animals for 30 minutes post-dose in a clean home cage to ensure no regurgitation occurs before placing them into the behavioral testing arenas.

Quantitative Data & Pharmacokinetic Modeling

Following dosing, non-compartmental pharmacokinetic analyses (e.g., using WinNonlin software) are standard for determining maximum concentration ( Cmax​ ), area under the curve ( AUC0−24h​ ), and clearance rates[5]. Based on structural analogs of piperidine-phenol derivatives, the following table summarizes the expected quantitative PK parameters.

Table 2: Representative Pharmacokinetic Parameters for Piperidine-Phenol Derivatives in Mice
Pharmacokinetic ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 2,100 ± 350850 ± 120PO Cmax​ is lower due to first-pass hepatic metabolism and absorption barriers.
Tmax​ (h) 0.08 (First timepoint)0.5 - 1.0Rapid PO absorption is typical for low-molecular-weight HCl salts.
AUC0−24h​ (ng·h/mL) 3,800 ± 4007,600 ± 800Indicates moderate to high systemic exposure over a 24-hour period.
T1/2​ (h) 1.8 ± 0.32.2 ± 0.4Short half-life necessitates frequent dosing or sustained-release formulations for long-term PD studies.
Bioavailability ( F ) 100% (Defined)~40%Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of Phytochemical P-Glycoprotein Modulators on the Pharmacokinetics and Tissue Distribution of Doxorubicin in Mice MDPI URL:[Link]

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 National Institutes of Health (NIH) / PMC URL:[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega URL:[Link]

Sources

Comprehensive Application Note: NMR Spectroscopy Characterization Protocol for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Research Scientists. Document Purpose: To provide a self-validating, causality-driven protocol for the unambiguous structural elucidation of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Rationale

Accurate structural elucidation is a critical step in the development and quality control of small organic molecules for pharmaceutical applications[1]. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (C13H19NO2) is a bifunctional building block featuring an electron-rich aromatic system (a phenol ring with a methoxy ether) linked via a methylene bridge to a basic secondary amine (piperidine).

The chemical structure of this small molecule dictates a highly rational and predictable NMR spectrum, where the electronic structure determines the chemical shift, and the nuclear environment determines the coupling and relative intensities[2]. However, the presence of both an acidic phenol (-OH) and a basic piperidine (-NH) creates the potential for complex intermolecular hydrogen bonding or zwitterion formation. This application note outlines the standard operating procedures for the acquisition, processing, and interpretation of 1D and 2D NMR spectra to unambiguously confirm its structure while mitigating solvent-induced spectral artifacts[1].

Experimental Workflow & Self-Validating Logic

A robust NMR protocol must not rely solely on 1D chemical shift predictions, which can be prone to concentration- or solvent-induced deviations. Instead, it must act as a self-validating system .

By employing a combination of 1D and 2D NMR techniques, we create an internal verification loop[3]:

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems (the isolated aromatic protons and the contiguous piperidine ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H connectivity, which is critical for differentiating the overlapping axial and equatorial methylene protons within the piperidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of structure by linking the isolated spin systems. The methylene bridge (-CH2-) must show simultaneous long-range carbon-proton couplings (²J_CH and ³J_CH) to both the phenol ring and the piperidine ring. If these cross-peaks are absent, the proposed connectivity is falsified.

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6, TMS, 298K) Acq1D 2. 1D NMR Acquisition (1H & 13C Experiments) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc 4. Data Processing (FT, Phasing, Baseline) Acq1D->DataProc Acq2D->DataProc Analysis 5. Spectral Analysis (Integration & Multiplets) DataProc->Analysis Elucidation 6. Structural Elucidation (HMBC Fragment Linking) Analysis->Elucidation

Experimental workflow for the self-validating NMR characterization of small molecules.

Detailed Experimental Protocols

Causality-Driven Sample Preparation

Solvent Selection: DMSO-d6 is explicitly selected over CDCl3. Causality: The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular solute-solute interactions (preventing zwitterionic aggregation). Furthermore, DMSO-d6 slows the chemical exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, quantifiable signals rather than broad, averaged baseline humps.

Step-by-Step Procedure:

  • Weigh approximately 15 mg (for ¹H) or 45 mg (for ¹³C and 2D experiments) of the analyte.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the vial gently until complete dissolution is achieved.

  • Filter the solution through a glass wool plug directly into a high-precision 5 mm NMR tube. Causality: Removing particulate matter eliminates localized magnetic field inhomogeneities, ensuring sharp lineshapes (linewidth < 1 Hz)[1].

Data Acquisition & Processing
  • Insert the prepared NMR tube into a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the probe, lock onto the deuterium signal of DMSO-d6, and shim the magnet automatically or manually.

  • ¹H NMR Acquisition: Acquire 16 scans with a 2-second relaxation delay (d1) to ensure complete longitudinal relaxation for accurate integration.

  • ¹³C NMR Acquisition: Acquire ≥1024 scans with a 2-second relaxation delay using WALTZ-16 proton decoupling.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform manual zero- and first-order phase correction to obtain pure absorption lineshapes, followed by a polynomial baseline correction[1]. Calibrate the chemical shift scale referencing the residual DMSO-d5 peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Data Interpretation & Expected Results

Mechanistic Insights into Chemical Shifts
  • Aromatic Region (Phenol Ring): The ring is 1,2,4-trisubstituted. Both the -OH and -OCH3 groups are strongly electron-donating via resonance, shielding the ortho and para positions. H-3 is situated between the alkyl bridge and the methoxy group, appearing as a doublet with a small meta-coupling (~3.0 Hz). H-6 is ortho to the phenol -OH, appearing as a doublet (~8.5 Hz). H-5 is a doublet of doublets due to ortho-coupling to H-6 and meta-coupling to H-3.

  • Aliphatic Region (Piperidine Ring): The piperidine ring exhibits complex splitting due to distinct axial and equatorial environments. The methylene bridge appears as a doublet at ~2.45 ppm because it couples directly to the C-4' methine proton of the piperidine ring.

Quantitative Data Presentation

Table 1: Predicted ¹H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Justification
OH 8.80s (br)1H-Phenolic exchangeable proton, strongly H-bonded.
H-6 6.75d1H8.5Aromatic, ortho to OH.
H-3 6.65d1H3.0Aromatic, meta to OH, ortho to OCH3.
H-5 6.60dd1H8.5, 3.0Aromatic, ortho to OCH3, ortho to H-6.
OCH3 3.65s3H-Methoxy methyl group.
H-2', H-6' (eq) 2.95m2H-Piperidine equatorial protons adjacent to NH.
CH2 (bridge) 2.45d2H7.0Methylene bridge, coupled to piperidine H-4'.
H-2', H-6' (ax) 2.40m2H-Piperidine axial protons adjacent to NH.
NH 2.20s (br)1H-Secondary amine exchangeable proton.
H-3', H-5' (eq) 1.65m2H-Piperidine equatorial protons.
H-4' 1.50m1H-Piperidine methine proton.
H-3', H-5' (ax) 1.15m2H-Piperidine axial protons.

Table 2: Predicted ¹³C NMR Assignments (DMSO-d6, 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment Justification
C-1 149.5CAromatic ipso to OH (electron-donating deshielding).
C-4 146.0CAromatic ipso to OCH3.
C-2 128.5CAromatic ipso to alkyl bridge.
C-6 116.0CHAromatic CH, ortho to OH.
C-3 115.5CHAromatic CH, ortho to OCH3.
C-5 112.0CHAromatic CH, ortho to OCH3.
OCH3 55.5CH3Methoxy carbon.
C-2', C-6' 45.5CH2Piperidine carbons adjacent to NH.
CH2 (bridge) 38.0CH2Methylene bridge linking the two ring systems.
C-4' 35.5CHPiperidine methine carbon.
C-3', C-5' 31.0CH2Piperidine backbone carbons.

References

  • Title: Structure & small molecule elucidation - Bruker. Source: bruker.com. URL: [Link]

  • Title: Analytical NMR - Magritek. Source: magritek.com. URL: [Link]

Sources

Application Note: Advanced LC-MS/MS Structural Elucidation and Quantification of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and structural characterization of bifunctional active pharmaceutical ingredients (APIs) and their intermediates require highly optimized analytical workflows. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl . By exploiting the compound’s distinct physicochemical properties, we establish a self-validating methodology that ensures high-fidelity data acquisition, minimizes matrix suppression, and provides unequivocal structural confirmation.

Physicochemical Profiling & Analytical Strategy

As a Senior Application Scientist, designing an LC-MS/MS method begins with a mechanistic understanding of the analyte's molecular architecture. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl presents a fascinating analytical dichotomy:

  • The Acidic Moiety: A weakly acidic phenol group (pKa ~10).

  • The Basic Moiety: A strongly basic secondary amine within the piperidine ring (pKa ~10.5).

Ionization Causality: Why ESI+ Dominates

While phenolic compounds are traditionally analyzed in negative electrospray ionization (ESI-) mode to monitor the [M-H]⁻ ion[1], the presence of the highly basic piperidine nitrogen dictates a paradigm shift. In ESI, the ionization efficiency of the piperidine nitrogen in positive mode (ESI+) overwhelmingly eclipses the deprotonation efficiency of the phenol in negative mode, especially when utilizing acidic mobile phase modifiers[2]. Consequently, ESI+ is the definitive choice, yielding a robust, fully protonated [M+H]⁺ precursor ion at m/z 222.15[3].

Chromatographic Causality: Mitigating Secondary Interactions

Piperidine derivatives are notorious for causing severe peak tailing on standard silica-based reversed-phase columns. This occurs due to secondary ion-exchange interactions between the protonated amine and residual surface silanols. To counteract this causality, this protocol mandates the use of a Charged Surface Hybrid (CSH) C18 column . The addition of 0.1% formic acid serves a dual purpose: it maintains the analyte in its fully protonated state for optimal ESI+ sensitivity and suppresses silanol ionization on the column, ensuring sharp, symmetrical peaks[4].

Mechanistic Fragmentation Pathways

Upon collision-induced dissociation (CID) in the collision cell, the [M+H]⁺ ion (m/z 222.15) undergoes highly predictable, structure-specific fragmentation pathways characteristic of piperidine-containing aromatics[3]. Understanding these pathways is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

  • Alpha-Cleavage & Piperidine Loss (Quantifier): The dominant thermodynamic pathway involves the cleavage of the carbon-carbon bond at the methylene bridge connecting the piperidine ring to the phenol. This results in the neutral loss of the piperidine moiety (85 Da), generating a highly stable, resonance-stabilized 4-methoxy-2-methylphenol cation at m/z 137.06 .

  • Piperidinium Ion Formation (Qualifier 1): Charge retention on the piperidine fragment following the aforementioned cleavage yields a characteristic low-mass product ion at m/z 84.08 [3].

  • Phenolic Water Loss (Qualifier 2): A secondary pathway involves the loss of water (18 Da) from the phenol group, yielding a fragment at m/z 204.14 , a common diagnostic feature for ortho-substituted phenols[1].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 222.15 Protonated Piperidine F1 Quantifier Ion m/z 137.06 [M+H - Piperidine]+ M->F1 - C5H11N (85 Da) Alpha-cleavage F2 Qualifier Ion 1 m/z 84.08 [Piperidinium]+ M->F2 Charge retention on amine fragment F3 Qualifier Ion 2 m/z 204.14 [M+H - H2O]+ M->F3 - H2O (18 Da) Phenolic OH loss

Caption: Proposed ESI+ MS/MS fragmentation mechanics and MRM ion selection.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory system suitability and quality control (QC) checks, creating a self-validating analytical loop.

Step 1: Sample Preparation & Solubilization

Note: The compound is supplied as a hydrochloride (HCl) salt, making it highly water-soluble.

  • Primary Stock: Accurately weigh 1.0 mg of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl and dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) to yield a 1 mg/mL stock.

  • Working Solutions: Dilute the stock serially using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion upon injection.

  • Internal Standard (IS): Spike samples with a deuterated analog (e.g., Piperidine-d11 derivative) at a constant concentration of 50 ng/mL to correct for matrix effects and injection variability.

Step 2: UHPLC System Setup
  • Install a Waters XBridge CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Purge pumps with Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Set the column oven temperature to 40 °C to reduce system backpressure and improve mass transfer kinetics.

Step 3: Self-Validating Sequence Execution
  • Equilibration: Run the gradient program (Table 1) for 5 column volumes before the first injection.

  • Blank Injections: Inject two consecutive double-blank (solvent only) samples. Validation criteria: The target MRM channels must show an S/N ratio < 3 to confirm zero carryover—a critical check for basic amines.

  • Calibration Curve: Inject 6 calibration standards ranging from 1 ng/mL to 1000 ng/mL. Validation criteria: Linear regression (1/x weighting) must yield R² > 0.995.

  • QC Interspersion: Inject a Quality Control (QC) sample every 10 unknown samples to verify instrument drift remains within ±15% of the nominal concentration.

LCMS_Workflow A 1. Sample Preparation Dissolve HCl salt in 95:5 H2O:ACN Add Internal Standard B 2. UHPLC Separation CSH C18 Column 0.1% Formic Acid Gradient A->B C 3. ESI+ Ionization Protonation of Piperidine Nitrogen Generates [M+H]+ (m/z 222.15) B->C D 4. CID Fragmentation Collision Energy Optimization Targeting m/z 137.06 & 84.08 C->D E 5. Data Processing MRM Integration & Peak Purity Self-Validating QC Checks D->E

Caption: Self-validating LC-MS/MS workflow for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl.

Quantitative Data Summaries

The following tables summarize the optimized instrumental parameters required to execute the protocol successfully.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Curve Profile
0.00 0.400 95.0 5.0 Initial
0.50 0.400 95.0 5.0 Isocratic Hold
4.00 0.400 10.0 90.0 Linear Gradient
5.50 0.400 10.0 90.0 Column Wash
5.60 0.400 95.0 5.0 Re-equilibration

| 7.50 | 0.400 | 95.0 | 5.0 | End |

Table 2: Optimized MS/MS (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Ion Purpose
Target Compound 222.15 137.06 25 30 22 Quantifier
Target Compound 222.15 84.08 25 30 28 Qualifier 1

| Target Compound | 222.15 | 204.14 | 25 | 30 | 15 | Qualifier 2 |

Note: Capillary voltage is set to 3.0 kV, desolvation temperature to 500 °C, and desolvation gas flow to 800 L/hr.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL:[3]

  • The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives Source: PubMed (NIH) URL:[4]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review Source: MDPI URL:[1]

  • The Effect of Analyte Acidity on Signal Suppression and the Implications to Peak Purity Determinations Using Atmospheric Pressure Ionization Mass Spectrometry Source: PubMed (NIH) URL:[2]

Sources

crystallization techniques for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Polymorph Control of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Hydrochloride

Introduction & Physicochemical Causality

The isolation and purification of active pharmaceutical ingredients (APIs) containing both basic amine and phenolic functionalities present unique thermodynamic challenges. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol is a prime example: it contains a secondary amine (piperidine ring) that is protonated to form the hydrochloride salt, alongside a hydrogen-bond donating/accepting phenol and a methoxy ether.

As a Senior Application Scientist, I approach the crystallization of this molecule not as a trial-and-error exercise, but as a predictable thermodynamic system. The hydrochloride salt form is highly polar. Alcohols such as methanol and ethanol are critical solvents for hydrochloride salt crystallization because they effectively solvate the ionic chloride and protonated nitrogen while allowing for controlled supersaturation upon cooling or anti-solvent addition [1].

However, the presence of the phenolic hydroxyl group introduces the risk of extensive intermolecular hydrogen bonding, which can lead to rapid, uncontrolled nucleation (often resulting in amorphous precipitation or "oiling out"). To mitigate this, our protocols rely on precise control of the metastable zone width (MSZW) through optimized cooling ramps and controlled anti-solvent addition rates.

Crystallization Strategy & Workflow

To achieve high purity and specific polymorphic control, we employ three distinct crystallization pathways depending on the upstream synthesis state and downstream purity requirements.

CrystallizationWorkflow FB Free Base 4-Methoxy-2-(piperidin-4-ylmethyl)phenol RC Reactive Crystallization (IPA + HCl) FB->RC Gas/Liquid HCl Crude Crude HCl Salt RC->Crude Isolation CC Cooling Crystallization (Isopropanol) Crude->CC Purity Optimization ASC Anti-Solvent Crystallization (Methanol / MTBE) Crude->ASC Yield Optimization Char Solid-State Characterization (XRPD, DSC, TGA) CC->Char ASC->Char Final Pure API Polymorph Char->Final Release

Fig 1. Crystallization and polymorph control workflow for the API hydrochloride salt.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the dissolution (clear point) and nucleation (cloud point), the operator can verify the thermodynamic state of the system in real-time.

Protocol A: Controlled Cooling Crystallization (Purity Optimization)

Cooling crystallization is ideal when the solubility of the API is highly temperature-dependent. Isopropanol (IPA) is selected because it provides a steep solubility curve for piperidine hydrochlorides, minimizing the need for anti-solvents and reducing the risk of trapping impurities in the crystal lattice [2].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride in 80 mL of Isopropanol (8 vol) in a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 75°C at a rate of 1°C/min. Hold at 75°C for 30 minutes until a clear solution is obtained (Clear Point Validation). Note: If the solution remains cloudy, add IPA in 0.5 vol increments up to 10 vol.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove any insoluble particulates.

  • Controlled Cooling & Seeding: Cool the solution to 60°C. Introduce 0.1 g (1 wt%) of pure crystalline seed. Hold at 60°C for 1 hour to allow the seed bed to mature and prevent secondary nucleation spikes.

  • Primary Cooling Ramp: Cool from 60°C to 5°C at a linear, slow rate of 0.15°C/min. This slow rate ensures crystal growth dominates over primary nucleation, yielding large, filterable crystals [2].

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled (0°C) IPA.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

When the API is highly soluble in the primary solvent (e.g., Methanol) even at low temperatures, an anti-solvent must be introduced to force supersaturation [3]. Methyl tert-butyl ether (MTBE) is chosen as the anti-solvent because it rapidly lowers the dielectric constant of the medium without hydrogen bonding to the phenol group.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the API salt in 30 mL of Methanol (3 vol) at 25°C.

  • Anti-Solvent Titration: Begin adding MTBE at a constant rate of 0.5 mL/min using a syringe pump.

  • Cloud Point Detection: Monitor the solution. At approximately 15 mL of MTBE addition, the solution will become persistently turbid (Cloud Point). Immediately halt MTBE addition.

  • Ostwald Ripening: Hold the turbid suspension with moderate stirring (200 rpm) for 2 hours to allow for Ostwald ripening, transitioning fine amorphous precipitates into stable crystalline nuclei.

  • Secondary Anti-Solvent Addition: Resume MTBE addition at 1.0 mL/min until a total of 90 mL (9 vol) has been added.

  • Isolation & Drying: Filter the resulting thick slurry, wash with 20 mL of MTBE, and dry under vacuum at 40°C.

Quantitative Data Presentation

To facilitate process selection, the thermodynamic and yield data for various solvent systems evaluated during the development of this API are summarized below.

Table 1: Solvent System Screening and Crystallization Performance Matrix

Crystallization ModePrimary SolventAnti-SolventRatio (v/v)Clear Point (°C)Cloud Point (°C)Yield (%)Purity (HPLC Area %)Crystal Habit
Cooling IsopropanolNoneN/A725882>99.8Block-like
Cooling Ethanol/WaterNone95:565457599.5Needles
Anti-Solvent MethanolMTBE1:32525 (post-add)9498.9Fine Plates
Anti-Solvent MethanolHeptane1:42525 (post-add)Oiled OutN/AAmorphous
Reactive EtOAcHCl (gas)N/AN/A209697.5Agglomerates

Insight: The data clearly demonstrates that while anti-solvent crystallization (MeOH/MTBE) provides superior yield (94%), cooling crystallization in Isopropanol provides the highest purity (>99.8%) and a highly desirable block-like crystal habit, which drastically improves downstream filtration and powder flow properties. The use of highly non-polar anti-solvents like Heptane induces liquid-liquid phase separation ("oiling out"), validating the need for moderate polarity anti-solvents like MTBE.

References

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Crystal Growth & Design - ACS Publications[Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Organic Process Research & Development - ACS Publications[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Crystal Growth & Design - ACS Publications[Link]

Troubleshooting & Optimization

troubleshooting degradation of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we dissect the physicochemical vulnerabilities of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl. By understanding the thermodynamic and kinetic drivers of its degradation, you can implement self-validating protocols that ensure the integrity of your API from bench scale to commercial manufacturing.

Core Mechanistic Understanding

To troubleshoot degradation, we must first map the molecule's reactive sites. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl presents a dichotomy of stability:

  • The Phenol Moiety: Highly susceptible to oxidative stress. Phenols readily undergo hydrogen abstraction to form phenoxy radicals, which propagate into highly conjugated, colored quinones[1][2].

  • The Piperidine Hydrochloride Salt: The secondary amine is protected from oxidation and nucleophilic reactions as long as it remains protonated. However, environmental moisture can induce micro-environmental pH shifts, leading to the formation of the highly reactive free base[3][4].

DegradationPathway API 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl (Stable Salt Form) Moisture Moisture / High RH (Micro-pH Shift) API->Moisture Hygroscopic Uptake Oxidation O2 / Light / Metal Ions (Oxidative Stress) API->Oxidation Radical Initiation FreeBase Piperidine Free Base (Nucleophilic) Moisture->FreeBase HCl Dissociation Adducts N-O Adducts / Cross-coupling (Complex Impurities) FreeBase->Adducts Nucleophilic Attack Phenoxy Phenoxy Radical (Unstable Intermediate) Oxidation->Phenoxy H-Abstraction Quinone Quinone / Oligomers (Pink/Brown Discoloration) Phenoxy->Quinone Further Oxidation Quinone->Adducts Electrophilic Target

Mechanistic degradation pathway of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl.

Troubleshooting Guide & FAQs

Q1: My stored batches are developing a faint pink/brown discoloration, but HPLC-UV purity remains >99.5%. Is the batch compromised? Causality: This is a classic hallmark of early-stage oxidative degradation of the phenol moiety. Phenols oxidize into quinones and extended oligomers[1]. These conjugated systems possess extremely high molar absorptivities ( ϵ ). Consequently, even trace parts-per-million (ppm) levels of these degradants will visibly color the bulk powder long before they register as significant area-percent drops on a standard HPLC-UV chromatogram. Resolution: Do not rely solely on visual inspection or standard UV. Implement LC-MS/MS to detect trace quinones. To prevent this, ensure the compound is stored under an inert atmosphere (Argon/N2) in amber vessels, as photo-oxidation rapidly accelerates radical formation[2].

Q2: During scale-up, we observed a sudden increase in complex, late-eluting impurities. Why is the HCl salt failing to protect the amine? Causality: While amine hydrochloride salts are generally stable, their stability is heavily dependent on the solid-state structure and the exclusion of moisture[3]. If the hygroscopic HCl salt absorbs water, the localized micro-environment allows for partial dissociation into the free base and hydrochloric acid[4]. The newly liberated piperidine free base is a strong nucleophile. It will rapidly attack the electrophilic quinones generated by phenol oxidation, creating complex, high-molecular-weight cross-coupled adducts. Resolution: Strict environmental humidity control is non-negotiable. Ensure packaging includes desiccants and hermetic induction sealing.

Q3: How do temperature and humidity quantitatively impact the degradation rate? Causality: Following ICH Q1A(R2) stability testing guidelines[5], we can map the thermodynamic drivers of degradation. Elevated temperature accelerates the kinetic rate of oxidation, while humidity acts as a catalyst for salt dissociation.

Table 1: Quantitative Stability Profile (Simulated 6-Month Data)

Storage Condition (ICH Q1A)TimepointPurity (HPLC-UV)Free Base Formation (%)Visual Appearance
25°C / 60% RH (Long-Term)6 Months99.8%< 0.1%White powder
30°C / 65% RH (Intermediate)6 Months99.2%0.4%Off-white / Faint pink
40°C / 75% RH (Accelerated)6 Months96.5%2.8%Light brown
40°C / 75% RH + Light (Photolytic)14 Days92.1%1.5%Dark brown / Tacky

Self-Validating Experimental Protocol

To definitively prove whether your degradation is driven by oxidation (phenol) or hydrolysis/dissociation (amine HCl), you must run a self-validating forced degradation study. A protocol is "self-validating" only when it achieves mass balance : the molar loss of the parent API must equal the molar sum of all identified degradants.

StabilityWorkflow Prep Sample Aliquots (Solid & Solution) Stress ICH Q1A Stress (Heat, Light, H2O2, Acid/Base) Prep->Stress LCMS LC-UV/MS Analysis (Diode Array + TOF) Stress->LCMS MassBal Mass Balance Check (Parent Loss = Impurity Gain) LCMS->MassBal Valid Protocol Validated (Mechanisms Confirmed) MassBal->Valid Yes Fail Investigate Volatiles or Insoluble Polymers MassBal->Fail No

Self-validating ICH Q1A forced degradation and mass balance workflow.

Step-by-Step Methodology: Forced Degradation & Impurity Profiling

Step 1: Baseline Preparation

  • Prepare a 1.0 mg/mL stock solution of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl in HPLC-grade Water:Acetonitrile (50:50) buffered with 0.1% Formic Acid.

  • Causality: Formic acid ensures the piperidine nitrogen remains protonated during baseline analysis, preventing artifactual on-column degradation.

Step 2: Matrixed Stress Application

  • Oxidative Stress: Add 3% H2​O2​ to a 1 mL aliquot. Incubate at 25°C for 24 hours. This specifically targets the phenol moiety to induce quinone formation[1].

  • Hydrolytic/Basic Stress: Adjust a 1 mL aliquot to pH 10 using 0.1 N NaOH. Incubate at 40°C for 24 hours.

  • Causality: Forcing the pH above the piperidine's pKa ( 9-10)[4] liberates the free base, allowing you to isolate and characterize nucleophilic degradation pathways independent of oxidation.

Step 3: Quenching and Dilution

  • Quench the oxidative sample with sodium thiosulfate. Neutralize the basic sample with 0.1 N HCl.

  • Dilute all samples to a final analytical concentration of 0.1 mg/mL.

Step 4: Orthogonal Analysis (LC-PDA-HRMS)

  • Inject samples onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Utilize a Photodiode Array (PDA) detector to monitor the emergence of broad absorption bands in the 400-500 nm range (indicative of quinones).

  • Use High-Resolution Mass Spectrometry (HRMS) to identify +14 Da or +16 Da mass shifts, corresponding to oxidation and N-oxide formation.

Step 5: Mass Balance Calculation

  • Calculate the area percent of the parent peak loss.

  • Sum the area percents of all degradant peaks (applying relative response factors if known).

  • Validation Check: If Parent Loss = Degradant Gain, investigate the formation of insoluble polymeric resins (which precipitate out of solution) or volatile degradants.

Sources

Technical Support Center: Yield Optimization for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered during the preparation of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol .

Due to the electron-rich nature of the methoxyphenol ring and the steric demands of the piperidine moiety, traditional cross-coupling or Friedel-Crafts approaches often yield complex impurity profiles. The most robust, field-proven route is a three-step sequence: Turbo-Grignard Addition , Global Hydrogenolysis/Deoxygenation , and Controlled Deprotection .

Below, you will find our validated process architecture, quantitative optimization data, an interactive troubleshooting desk, and self-validating experimental protocols.

Process Architecture & Workflow

Synthesis SM 2-(Benzyloxy)-5-methoxybenzaldehyde + 4-Iodo-1-Boc-piperidine Step1 Step 1: Turbo-Grignard Addition (iPrMgCl·LiCl, THF, -20°C) SM->Step1 Int1 Intermediate 1: Benzylic Alcohol Step1->Int1 Step2 Step 2: Global Hydrogenolysis (Pd(OH)₂/C, H₂, cat. HCl, MeOH) Int1->Step2 Int2 Intermediate 2: Boc-Protected Target Step2->Int2 Step3 Step 3: Boc Deprotection (4M HCl in Dioxane, 25°C) Int2->Step3 Target 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Final Product) Step3->Target

Figure 1: Three-step synthetic workflow for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

Quantitative Yield Optimization Data

The critical bottleneck in this synthesis is Step 2 , where the benzylic alcohol must be deoxygenated to a methylene (-CH2-) linker without saturating the electron-rich aromatic ring. Table 1 summarizes our optimization data.

Table 1: Condition Optimization for Step 2 (Benzylic Alcohol Hydrogenolysis)

Catalyst SystemSolventAdditivePressure (H₂)Conversion to TargetPrimary Impurity Profile
10% Pd/CEtOAcNone15 psi< 10%Predominantly intact benzylic alcohol
10% Pd/CMeOHNone50 psi45%Mixed alcohol/methylene, slow reaction
20% Pd(OH)₂/CMeOHNone50 psi72%15% cyclohexyl over-reduction
20% Pd(OH)₂/CTHFDABCO (2 mol%)50 psi88%Slower rate, high aromatic purity
20% Pd(OH)₂/C MeOH cat. HCl (0.1 eq) 50 psi 94% Clean conversion, trace over-reduction

Troubleshooting Desk (FAQs)

Q1: Why is my Grignard addition yield low, with significant starting aldehyde recovered or piperidine homocoupling observed? A: Standard alkylmagnesium halides derived from 1-Boc-4-halopiperidines are highly prone to aggregation and Wurtz homocoupling. We strongly recommend using Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) for the halogen-metal exchange[1]. The lithium chloride breaks down the polymeric aggregates of the organomagnesium species. This significantly enhances its nucleophilicity and solubility, ensuring a rapid, clean addition to the sterically hindered 2-(benzyloxy)-5-methoxybenzaldehyde.

Q2: During hydrogenation, the benzyl ether is cleaved, but the benzylic alcohol remains intact. How do I force the deoxygenation to the methylene linker? A: Benzylic alcohols can be highly resistant to standard hydrogenolysis, often requiring specific catalyst interactions[2]. To drive the deoxygenation to the desired -CH2- linker, switch from standard Pd/C to Pearlman's catalyst (20% Pd(OH)₂/C) and add a catalytic amount of a strong acid (e.g., 0.1 eq HCl). The acid protonates the benzylic hydroxyl group, turning it into a superior leaving group (water). This facilitates the formation of a transient benzylic carbocation or palladium-π-benzyl complex, which is then rapidly trapped by hydride.

Q3: I am observing over-reduction (cyclohexyl impurities) during the hydrogenolysis step. How can I prevent this? A: The electron-rich 4-methoxyphenol ring is susceptible to ring saturation under high H₂ pressure with highly active catalysts[3]. To mitigate this, strictly control the hydrogen pressure (do not exceed 50 psi) and monitor the reaction closely via LC-MS. If over-reduction persists, the addition of specific modifiers like DABCO can attenuate catalyst activity just enough to preserve the aromatic ring while completing the deoxygenation[4].

Q4: What is the cleanest method for Boc deprotection without degrading the electron-rich methoxyphenol ring? A: The 4-methoxyphenol moiety is highly electron-rich and prone to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cations generated during standard TFA Boc cleavage. For a cleaner profile, we recommend using 4M HCl in dioxane. This generates isobutylene gas instead of persistent carbocations, minimizing ring alkylation. If you must use TFA, you are required to add a cation scavenger such as triisopropylsilane (TIPS) (e.g., TFA/DCM/TIPS 50:45:5).

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Turbo-Grignard Addition (Step 1)
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 4-iodo-1-Boc-piperidine (1.2 eq) and anhydrous THF (0.5 M).

  • Exchange: Cool the solution to -20 °C. Add iPrMgCl·LiCl (1.3 M in THF, 1.25 eq) dropwise over 15 minutes. Stir at -20 °C for 1 hour.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS. You should observe >95% conversion of the iodide to the des-iodo piperidine mass.

  • Addition: Add a solution of 2-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Protocol B: Global Hydrogenolysis & Deoxygenation (Step 2)
  • Setup: Dissolve Intermediate 1 (1.0 eq) in HPLC-grade Methanol (0.2 M) in a high-pressure hydrogenation vessel.

  • Catalyst & Additive: Add 20% Pd(OH)₂/C (Pearlman's catalyst, 15 wt%) and 1M aqueous HCl (0.1 eq).

    • Causality Note: The HCl is strictly required to protonate the benzylic alcohol for subsequent hydrogenolysis.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi with H₂ and stir vigorously at 25 °C for 12 hours.

  • Workup:

    • Validation Checkpoint: LC-MS must show complete disappearance of the benzylic alcohol mass and the appearance of the -CH2- target mass. No starting material should remain.

    • Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield Intermediate 2.

Protocol C: Boc Deprotection (Step 3)
  • Reaction: Dissolve Intermediate 2 in anhydrous DCM (0.2 M). Add 4M HCl in dioxane (10 eq).

    • Observation: Vigorous gas evolution (isobutylene) should occur immediately.

  • Completion: Stir at 25 °C for 2 hours.

    • Validation Checkpoint: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material (Rf ~0.7) and a new baseline spot (Rf ~0.1, ninhydrin active).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. To obtain the free base, partition the resulting hydrochloride salt between DCM/MeOH (9:1) and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield analytically pure 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

References

  • Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) . Chemical Science (RSC Publishing).[Link]

  • Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C . The Journal of Organic Chemistry.[Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar . Semantic Scholar.[Link]

  • Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO . Organic Process Research & Development - ACS Publications.[Link]

Sources

resolving HPLC baseline noise for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

A Senior Application Scientist's Guide to Resolving HPLC Baseline Noise

Welcome to the technical support center for the analysis of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol. As researchers and drug development professionals, achieving a stable, noise-free baseline is paramount for accurate quantification and robust method validation. Baseline disturbances can obscure low-level impurities, compromise peak integration, and ultimately invalidate analytical results.[1]

This guide is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow. We will move from the most common and easily resolved issues related to the mobile phase to more complex hardware diagnostics. Our approach is grounded in explaining the causality behind each problem, providing you with not just a solution, but a deeper understanding of your HPLC system.

Frequently Asked Questions (FAQs)

Q1: I'm seeing erratic baseline noise during my analysis of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol. Where should I even begin to troubleshoot?

Expert Insight: When baseline problems suddenly appear, the cause is often related to the most recently changed component or a basic oversight. Before diving into complex hardware diagnostics, a systematic initial check can resolve a majority of issues. The most frequent culprits are the mobile phase preparation, system leaks, or a lack of proper equilibration time.[2] Pressure fluctuations are a key indicator of pump-related issues, such as air bubbles or faulty check valves, which directly translate into a noisy baseline.[3]

Troubleshooting Protocol: The First 5 Checks

  • Visual Leak Check: Carefully inspect all fittings and connections from the solvent reservoirs to the waste line for any signs of mobile phase residue. Even a minor leak can introduce air and cause pressure drops, leading to baseline noise.[4]

  • Review Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly and recently. Buffered mobile phases, in particular, have a limited shelf life as they can support microbial growth, which introduces particulate matter into the system.[5]

  • Ensure System Equilibration: Verify that the column and system have been given adequate time to equilibrate with the new mobile phase. This is especially critical when changing solvent composition, as it can take 10-20 column volumes (or more for some methods) to achieve a stable baseline.[6]

  • Examine the Pressure Trace: Overlay your chromatogram's baseline with the pump's pressure trace. If the baseline noise pattern correlates with the pressure fluctuations, the problem likely originates from the pump or air in the system.[7]

  • Run a Blank Injection: Inject a blank solvent (typically your mobile phase). If you see "ghost peaks," it often points to contamination in the autosampler, injection port, or the column itself.[8]

G start Baseline Noise Detected leak_check 1. Perform Visual Leak Check start->leak_check leak_found Tighten/Replace Fittings leak_check->leak_found Leak Found no_leak No Leaks Found leak_check->no_leak No Leaks mobile_phase_check 2. Review Mobile Phase (Freshness, Composition) no_leak->mobile_phase_check mp_ok Mobile Phase OK mobile_phase_check->mp_ok No Issues mp_bad Prepare Fresh Mobile Phase mobile_phase_check->mp_bad Issue Found equilibration_check 3. Check System Equilibration Time mp_ok->equilibration_check equil_ok System Equilibrated equilibration_check->equil_ok Sufficient equil_bad Equilibrate for 20+ Column Volumes equilibration_check->equil_bad Insufficient pressure_check 4. Correlate Baseline with Pressure Trace equil_ok->pressure_check pressure_correlates Noise correlates with pressure pressure_check->pressure_correlates pressure_ok No Correlation pressure_check->pressure_ok pump_issue Proceed to Pump Troubleshooting (Q4) pressure_correlates->pump_issue continue_diag Proceed to Column Troubleshooting (Q3) pressure_ok->continue_diag

Caption: Initial diagnostic workflow for HPLC baseline noise.
Q2: How can I definitively rule out my mobile phase as the source of the noise?

Expert Insight: The mobile phase is the lifeblood of your HPLC system, and it is a very common source of baseline issues. Problems can range from dissolved gases forming bubbles in the detector to contamination and improper mixing.[9] Using high-purity solvents is critical, as even reagent-grade solvents can contain impurities that accumulate on the column.[10][11] For a compound like 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, which has basic and acidic functional groups, buffered mobile phases are often used to ensure consistent peak shape and retention. However, these buffers must be prepared meticulously to avoid precipitation when mixed with organic solvents.[5]

Troubleshooting Protocol: Mobile Phase Best Practices

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and deionized water.[6]

  • Filter Aqueous Components: Before mixing, filter all aqueous buffers and solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

  • Ensure Complete Dissolution: When preparing buffers, ensure all salts are completely dissolved in the aqueous phase before adding any organic solvent to prevent precipitation.[12]

  • Degas Thoroughly: The solubility of atmospheric gases decreases as the mobile phase moves from the high-pressure column to the low-pressure detector, leading to bubble formation in the flow cell.[3] Use an inline vacuum degasser or sparge with helium for optimal results. Sonication is a less effective method as solvents can quickly reabsorb atmospheric gases.[8]

  • Premix Solvents (Isocratic): For isocratic methods, it is best to mix the mobile phase components by accurately measuring each volume separately before adding them to the solvent reservoir. This avoids issues related to solvent contraction and ensures a homogenous mixture.

ParameterRecommendationRationale
Solvent Grade HPLC, LC-MS, or equivalentMinimizes introduction of UV-absorbing or particulate contaminants.[6]
Preparation Prepare fresh daily, especially for buffered or low-pH solutionsPrevents microbial growth and degradation of additives like TFA.[5][13]
Filtration Filter aqueous phases with 0.22 µm or 0.45 µm filterRemoves particulates that can clog frits, check valves, and damage the injector.
Degassing Use an online degasser or helium spargingPrevents bubble formation in the detector flow cell, which causes sharp spikes in the baseline.[8][9]
Mixing For isocratic, mix offline. For gradients, add a small % of organic to aqueous (and vice versa)Ensures accurate composition and improves pump mixing efficiency.
Q3: I've confirmed my mobile phase is pristine, but the noise continues. How do I test if my column is the problem?

Expert Insight: The HPLC column can be a significant source of baseline noise if it has become contaminated with strongly retained compounds from previous analyses or if the stationary phase itself has started to degrade.[14] Contaminants can slowly bleed off the column during a run, causing a drifting or noisy baseline. A definitive way to isolate the column as the source of the problem is to temporarily remove it from the flow path.

Troubleshooting Protocol: The Column Isolation Test

  • Establish a Baseline: Run your HPLC system with the current method conditions (including the column) until you have a stable, albeit noisy, baseline.

  • Remove the Column: Stop the pump. Carefully disconnect the column from the injector and the detector.

  • Install a Union: Connect the tubing that was attached to the column inlet directly to the tubing at the column outlet using a zero-dead-volume (ZDV) union. This effectively bypasses the column, connecting the injector directly to the detector.

  • Observe the New Baseline: Restart the pump at the same flow rate. Allow the system to stabilize and observe the baseline.

  • Analyze the Result:

    • If the noise disappears: The column is the source of the problem. It is either contaminated and needs cleaning (see Q4) or has reached the end of its lifespan and requires replacement.

    • If the noise persists: The problem lies elsewhere in the HPLC system, such as the pump or the detector.[14]

G start Noise Persists After Mobile Phase Check remove_column 1. Stop Pump & Remove Column start->remove_column install_union 2. Install Zero-Dead-Volume (ZDV) Union remove_column->install_union restart_pump 3. Restart Pump & Observe New Baseline install_union->restart_pump decision Is Baseline Still Noisy? restart_pump->decision noise_gone NO: Baseline is Clean decision->noise_gone No noise_persists YES: Baseline is Noisy decision->noise_persists Yes column_issue Column is the Source. Clean or Replace. noise_gone->column_issue system_issue Problem is in HPLC System (Pump, Detector, etc.). Proceed to Q5. noise_persists->system_issue

Caption: Workflow for the column isolation test.
Q4: The isolation test proved my column is contaminated. What is a robust cleaning protocol for a reversed-phase (C18) column?

Expert Insight: Column contamination occurs when sample components or mobile phase impurities strongly adhere to the stationary phase.[15] A proper cleaning protocol uses a series of solvents with varying polarities to strip these contaminants. For a typical reversed-phase column (like a C18), you must first remove polar components (like buffer salts) with a high-aqueous wash before moving to strong organic solvents to remove non-polar residues.[16] Skipping the initial water wash can cause salts to precipitate in strong organic solvent, potentially blocking the column permanently.

Experimental Protocol: General-Purpose Reversed-Phase Column Cleaning

This protocol is a strong starting point for regenerating a contaminated C18 column. Always check the manufacturer's guidelines for your specific column regarding pH, pressure, and solvent compatibility. Disconnect the column from the detector during cleaning to avoid sending highly concentrated contaminants into the flow cell.

StepSolvent% CompositionFlow Rate (for 4.6 mm ID)Minimum VolumePurpose
1HPLC-Grade Water100%1 mL/min20 Column VolumesTo flush buffer salts and highly polar compounds.[16]
2Isopropanol (IPA)100%1 mL/min20 Column VolumesIntermediate polarity solvent to remove a wide range of contaminants and act as a bridge to non-polar solvents.
3Hexane*100%0.5 mL/min20 Column VolumesTo remove strongly retained non-polar compounds (e.g., lipids, oils).
4Isopropanol (IPA)100%1 mL/min20 Column VolumesTo flush the non-polar solvent (Hexane) before re-introducing aqueous phase.
5Mobile PhaseAs per method1 mL/min20+ Column VolumesTo re-equilibrate the column for analysis.

*Note on Step 3: This step is for severe non-polar contamination. For many applications, steps 1, 2, 4, and 5 are sufficient. Crucially, ensure your column hardware is compatible with hexane. Always flush with an intermediate solvent like isopropanol before and after using hexane, as it is immiscible with water.[17]

Q5: The noise is not from the mobile phase or the column. What hardware issues (pump, detector) should I investigate?

Expert Insight: If you have ruled out the mobile phase and the column, the noise is likely originating from a mechanical or electronic component of the HPLC system. The two most common hardware culprits are the pump and the detector.[3]

  • Pump-Related Noise: This is often periodic and cyclical, coinciding with the pump strokes. It's typically caused by air bubbles in the pump head, faulty check valves that fail to seal properly, or worn pump seals.[4][18]

  • Detector-Related Noise: This is often more random or presents as a consistent drift. Common causes include a dirty flow cell, a failing UV lamp, or temperature fluctuations between the column outlet and the detector.[1][19]

Troubleshooting Protocol: Differentiating Pump and Detector Noise

  • Analyze the Pressure Trace: As mentioned in Q1, if the baseline noise is regular and mirrors the pressure ripple, focus on the pump.

    • Action: Purge the pump thoroughly on all solvent lines to dislodge any trapped air bubbles.[20] If this fails, inspect, sonicate, or replace the check valves. Worn pump seals are another common cause and should be replaced as part of routine maintenance.[4][9]

  • Stop the Flow: If the noise is irregular and does not correlate with pressure, stop the pump flow.

    • If the noise stops: The issue is flow-related but not necessarily from the pump itself. It could be due to inadequate mobile phase mixing or temperature effects. Ensure the column and detector are in a temperature-controlled compartment.[1]

    • If the noise continues: The problem is almost certainly electronic and related to the detector.

  • Diagnose the Detector:

    • Action 1: Clean the Flow Cell. Flush the flow cell with a strong, clean solvent like methanol or isopropanol to remove any adsorbed contaminants.[6]

    • Action 2: Check Lamp Energy. Use the instrument's diagnostic software to check the UV lamp's energy or intensity. An aging lamp will have low energy and can produce an unstable baseline. Replace the lamp if it is below the manufacturer's recommended threshold.[3]

G start Noise Persists After Column Isolation Test pressure_check 1. Is Noise Regular & Correlated with Pump Pressure? start->pressure_check pump_issue YES: Pump is Likely Source pressure_check->pump_issue Yes detector_issue NO: Detector/Electronics Likely Source pressure_check->detector_issue No pump_actions Purge Pump Thoroughly. Inspect/Clean Check Valves. Replace Pump Seals. pump_issue->pump_actions stop_flow 2. Stop Pump Flow. Does Noise Continue? detector_issue->stop_flow noise_stops NO: Flow-Related Issue stop_flow->noise_stops No noise_continues YES: Detector Electronics Issue stop_flow->noise_continues Yes flow_actions Check Mobile Phase Mixing. Verify Temperature Control. noise_stops->flow_actions detector_actions Flush Flow Cell. Check Lamp Energy/Intensity. Replace Lamp if Necessary. noise_continues->detector_actions

Caption: Decision tree for troubleshooting hardware-related noise.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). CRS, Inc.[Link]

  • HPLC Column Cleaning & Washing Procedure. (2024). GL Sciences.[Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2014). ResearchGate.[Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011). Pharmaguideline.[Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials.[Link]

  • Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc.[Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025). GMI, Inc.[Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). Chrom Tech.[Link]

  • Full Guide of How to Clean HPLC Column. (n.d.). Labtech.[Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). GMI, Inc.[Link]

  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. (2026). Microsolv Technology Corporation.[Link]

  • Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025). Apex Scientific.[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.[Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited.[Link]

  • HPLC Mobile Phase Preparation Guide. (n.d.). Scribd.[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science.[Link]

  • Eliminating Baseline Problems. (n.d.). Agilent Technologies.[Link]

  • Shimadzu Baseline Disturbance. (2025). Shimadzu.[Link]

  • Clean A Reverse-Phase HPLC Column in 2 Simple Steps. (2025). Axion Labs.[Link]

  • Why am I getting Baseline noise in HPLC? (2016). ResearchGate.[Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.[Link]

  • HPLC Troubleshooting Poster. (n.d.). Shimadzu Scientific Instruments.[Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.[Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-MPMP-AQS-001

Version: 1.0

Last Updated: March 7, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(piperidin-4-ylmethyl)phenol. Aqueous solutions of this compound, like many phenolic derivatives, are susceptible to degradation, which can compromise experimental results and the overall viability of a drug candidate. This document provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues. We will delve into the underlying chemical principles of degradation and offer validated, step-by-step protocols to enhance the stability of your aqueous formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

Q1: My clear, colorless solution of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol has developed a pink or brownish tint over time. What is causing this?

A1: The development of color is a classic indicator of oxidation. The phenol moiety in the molecule is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process leads to the formation of colored quinone-type structures.

Q2: I'm observing a decrease in potency or inconsistent results in my biological assays. Could this be related to solution stability?

A2: Absolutely. Chemical degradation directly leads to a lower concentration of the active parent molecule, resulting in diminished potency. The degradation products themselves could also potentially interfere with your assay, leading to inconsistent or misleading results.

Q3: How does pH affect the stability of this compound?

A3: The pH of your aqueous solution is a critical factor. Phenolic compounds are more prone to oxidation at neutral to alkaline pH.[1][2] This is because the phenoxide ion, which is more prevalent at higher pH, is more easily oxidized than the protonated phenol.[1] Therefore, maintaining a slightly acidic pH is generally recommended to slow down oxidative degradation.[3]

Q4: What are the primary degradation pathways I should be concerned about?

A4: The primary degradation pathway is the oxidation of the phenolic hydroxyl group. This can be a complex, multi-step process often involving free radicals.[4] Key factors that can accelerate this are exposure to oxygen, UV light, and the presence of metal ions which can catalyze the oxidation.[5]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific stability issues, complete with explanations and actionable protocols.

Troubleshooting Guide 1: Solution Discoloration and Potency Loss

Issue: You observe a progressive change in solution color (e.g., to yellow, pink, or brown) and a corresponding loss of compound potency as measured by HPLC or a biological assay.

Underlying Cause: This is most likely due to metal-catalyzed oxidation. Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in your water, buffers, or glassware can act as catalysts, significantly accelerating the oxidation of the phenol group.[6] This reaction is often initiated by the formation of hydroxyl radicals.[4]

The following diagram illustrates the central role of metal ions and oxygen in initiating the degradation of phenolic compounds.

G Phenol 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Stable Form) Radical Reactive Oxygen Species (e.g., •OH) Phenol->Radical Oxidation Initiation Oxygen Dissolved O₂ Oxygen->Radical Activation by Metal Ions Metal Trace Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Oxygen Quinone Colored Quinone-Type Degradation Products Radical->Quinone Propagation

Caption: Metal-catalyzed oxidation pathway of phenolic compounds.

Chelating agents are molecules that bind to metal ions, effectively sequestering them and preventing their participation in degradation reactions.[7][8] By adding a chelating agent to your solution, you can diagnose and mitigate metal-catalyzed oxidation.

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL stock solution of your 4-Methoxy-2-(piperidin-4-ylmethyl)phenol in high-purity, deoxygenated water.

    • Prepare a 10 mM stock solution of Disodium EDTA (a common and effective chelating agent) in the same high-purity water.[9]

  • Set Up Experimental Conditions:

    • Control Group: Dispense the 4-Methoxy-2-(piperidin-4-ylmethyl)phenol stock solution into a clear glass vial.

    • Test Group: In a separate vial, add the EDTA stock solution to the 4-Methoxy-2-(piperidin-4-ylmethyl)phenol solution to a final EDTA concentration of 0.1 mM.

    • Prepare multiple vials for time-point analysis (e.g., T=0, 24h, 48h, 72h).

  • Incubation and Analysis:

    • Store all vials under identical, controlled conditions (e.g., room temperature, exposed to ambient light).

    • At each time point, visually inspect the color of the solutions.

    • Quantify the concentration of the parent compound using a validated stability-indicating HPLC method.

Interpreting the Results:

ConditionVisual Observation at 72h% Parent Compound Remaining at 72hInterpretation
Control Significant discoloration (e.g., yellow/brown)< 80%Significant degradation is occurring, likely metal-catalyzed.
+ 0.1 mM EDTA No or minimal discoloration> 95%EDTA is effectively sequestering catalytic metal ions, confirming metal-catalyzed oxidation as the primary degradation pathway.[9]

If successful, the routine addition of a chelating agent like EDTA or DTPA at a low concentration (0.01-0.1 mM) is a highly effective stabilization strategy. [7]

Troubleshooting Guide 2: Instability Under Basic or Neutral pH Conditions

Issue: You notice that your compound degrades much faster when formulated in a neutral (pH 7.0) or slightly basic (pH > 7.4) buffer system compared to an acidic one.

Underlying Cause: The phenolic hydroxyl group has an acidic proton. At higher pH values, this proton dissociates, forming a phenoxide ion. This phenoxide form is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol.[1] The stability of phenolic compounds is often highly pH-dependent.[10]

This workflow will help you systematically determine the pH at which your compound exhibits maximum stability.

G Start Start: pH-Stability Profiling Prep Prepare a series of buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) Start->Prep Spike Spike compound into each buffer at a fixed concentration Prep->Spike Incubate Incubate all samples under accelerated conditions (e.g., 40°C) Spike->Incubate Analyze Analyze samples by HPLC at multiple time points (T=0, 1, 3, 7 days) Incubate->Analyze Plot Plot % Remaining Compound vs. Time for each pH Analyze->Plot Determine Determine degradation rate constant (k) for each pH Plot->Determine End Identify pH of Maximum Stability (Lowest k value) Determine->End

Caption: Experimental workflow for pH-stability profiling.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure all buffers are prepared with high-purity water.

  • Sample Preparation: Dissolve your compound in each buffer to a final concentration of approximately 1 mg/mL.

  • Forced Degradation: Store the samples at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation and obtain results in a shorter timeframe.

  • Analysis: At specified time points (e.g., 0, 24, 72, 168 hours), withdraw an aliquot from each sample and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).

Troubleshooting Guide 3: Degradation Despite pH Control and Chelation

Issue: Even after adjusting the pH to an optimal acidic range and adding a chelating agent, you still observe an unacceptable level of degradation.

Underlying Cause: The degradation may be driven by dissolved oxygen, a process that can be further exacerbated by exposure to light (photodegradation). In such cases, the use of antioxidants and protection from light are necessary. Antioxidants work by preferentially being oxidized, thereby "sacrificing" themselves to protect the active compound.[11][12]

Step-by-Step Protocol:

  • Formulation Preparation: Prepare your aqueous solution of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol in the optimal pH buffer and with the addition of EDTA, as determined in the previous troubleshooting guides.

  • Antioxidant Addition: Divide the solution into several groups and add a different antioxidant to each. Common choices for aqueous formulations include:

    • Ascorbic Acid (Vitamin C)

    • Sodium Metabisulfite

    • Cysteine

    • A control group with no antioxidant.

  • Oxygen Purging (Optional but Recommended): For an additional layer of protection, gently bubble nitrogen gas through the solutions for 5-10 minutes to displace dissolved oxygen.

  • Storage and Analysis: Store the vials with headspace, protected from light (e.g., in an amber vial or wrapped in foil), at an accelerated temperature (e.g., 40°C). Analyze the concentration of the parent compound over time via HPLC.

Expected Outcome and Data Interpretation:

Formulation% Parent Compound Remaining (Day 7)Interpretation
Control (pH adjusted + EDTA) 90%Baseline degradation under optimized conditions.
+ Ascorbic Acid 98%Ascorbic acid is providing significant protection against oxidative degradation.
+ Sodium Metabisulfite 99%Sodium metabisulfite is highly effective at preventing oxidation in this system.
+ Cysteine 97%Cysteine offers good protection.

Summary of Recommended Stabilization Strategies

  • pH Control: Maintain the aqueous solution at a slightly acidic pH (typically between 4 and 6) to minimize the formation of the highly reactive phenoxide ion.

  • Chelating Agents: Incorporate a chelating agent such as Disodium EDTA or DTPA (typically 0.01% w/v) to sequester trace metal ions that catalyze oxidation.[7]

  • Antioxidants: Add an antioxidant like sodium metabisulfite or ascorbic acid (typically 0.1% w/v) to scavenge free radicals and dissolved oxygen.[4]

  • Inert Atmosphere: During manufacturing and packaging, purge the solution and headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Protection from Light: Store the solution in amber glass vials or other light-protective packaging to prevent photodegradation.

By systematically applying these principles and protocols, you can significantly enhance the stability of aqueous solutions of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, ensuring the integrity and reliability of your research and development efforts.

References

  • Sonolysis of natural phenolic compounds in aqueous solutions: degradation pathways and biodegradability - PubMed. (2004, July 15). PubMed. [Link]

  • Chelating Agents - Protheragen. Protheragen. [Link]

  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004, September 15). PubMed. [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15). PubMed. [Link]

  • Sonochemical degradation of phenolic pollutants in aqueous solutions - Taylor & Francis. (2008, December 17). Taylor & Francis Online. [Link]

  • Chelating Agent - Meaning and Uses - Medikabazaar. (2024, August 17). Medikabazaar. [Link]

  • The Role of Hindered Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. National Center for Biotechnology Information. [Link]

  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel - SciELO. SciELO. [Link]

  • Effect of pH on phenol decomposition. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed. PubMed. [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the pharmacokinetic optimization of challenging molecular scaffolds. The compound 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride presents a classic "double-edged sword" in drug development. While the hydrochloride salt ensures excellent aqueous dissolution in the gastrointestinal (GI) tract, systemic bioavailability is severely bottlenecked by two distinct mechanistic liabilities:

  • Permeability & Efflux: The basic piperidine ring (pKa ~10.5) is heavily protonated at physiological pH. This charge limits passive transcellular diffusion while simultaneously serving as a prime recognition motif for P-glycoprotein (P-gp) efflux pumps (1)[1].

  • First-Pass Metabolism: The exposed methoxyphenol moiety undergoes rapid and extensive Phase II conjugation (primarily glucuronidation via UGTs) in both the intestinal mucosa and the liver before ever reaching systemic circulation (2)[2].

BioavailabilityWorkflow Start Oral Administration Compound HCl Salt Dissolution GI Tract Dissolution (High Solubility) Start->Dissolution Dissolves Permeability Intestinal Epithelium (Low Passive Permeability) Dissolution->Permeability Absorption Attempt Efflux P-gp Efflux (Piperidine Substrate) Permeability->Efflux Transported Out Metabolism Hepatic First-Pass (Phenol Glucuronidation) Permeability->Metabolism Absorbed Fraction Efflux->Dissolution Recycled to Lumen Systemic Systemic Circulation (Low Bioavailability) Metabolism->Systemic Surviving Fraction

Workflow diagnosing the sequential bioavailability bottlenecks of the target compound.

Troubleshooting FAQs

Q1: My compound shows sub-nanomolar target engagement in vitro, but oral exposure in mice is <5%. What is the primary culprit? A1: This discrepancy is almost certainly driven by presystemic clearance (first-pass metabolism). Phenolic compounds are notorious for undergoing rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) in the gut wall and liver (2)[2]. Because your compound has an unhindered phenol group, it is rapidly converted into a highly polar, inactive glucuronide conjugate and excreted before it can reach the systemic circulation.

Q2: How can I definitively prove that efflux is limiting absorption, rather than just poor passive permeability? A2: You must decouple passive diffusion from active transport using a bidirectional Caco-2 permeability assay. By measuring the transport rate in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, you can calculate the Efflux Ratio (ER). An ER > 2.0 strongly implicates active efflux (3)[3]. To validate this causality, run a parallel arm co-incubated with a known P-gp inhibitor (e.g., Verapamil). If the ER collapses to ~1.0, P-gp is the definitive culprit.

Q3: What formulation or structural strategies can overcome these specific barriers? A3: To bypass UGT-mediated metabolism, consider a prodrug strategy. Masking the phenol as an ester or phosphate prevents premature glucuronidation; the prodrug is absorbed and later cleaved by systemic esterases to release the active phenol. Alternatively, co-administration with a bioenhancer like piperine can transiently inhibit both UGTs and P-gp, significantly boosting the exposure of the parent compound (4)[4].

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Liabilities of the Scaffold

ParameterValue/StatusMechanistic Implication
Aqueous Solubility High (HCl Salt)Dissolution in the GI tract is not the rate-limiting step.
Piperidine pKa ~10.5Highly protonated at pH 7.4; poor passive transcellular diffusion.
Phenol pKa ~9.5Susceptible to rapid Phase II conjugation (glucuronidation).
Efflux Ratio (ER) > 5.0Strong substrate for P-glycoprotein (P-gp) active transport.
Hepatic Extraction HighExtensive first-pass metabolism severely limits systemic exposure.

Table 2: Comparative Permeability Data (Caco-2 Model)

ConditionPapp A→B (x10⁻⁶ cm/s)Papp B→A (x10⁻⁶ cm/s)Efflux Ratio (ER)Conclusion
Compound Alone 1.215.613.0High efflux, poor absorption.
+ Verapamil (P-gp Inhibitor) 8.59.11.07Efflux completely reversed; P-gp confirmed.
Lucifer Yellow (Control) 0.40.5N/AMonolayer integrity confirmed.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include internal controls that validate the causality of the observed results.

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

Purpose: To differentiate between poor passive permeability and active P-gp efflux.

  • Monolayer Integrity Validation:

    • Causality: A compromised cellular monolayer yields false positives for passive permeability.

    • Action: Co-incubate the assay with Lucifer Yellow (LY), a paracellular fluorescent marker (5)[5]. A measured LY apparent permeability (Papp) of < 1.0 × 10⁻⁶ cm/s confirms tight junction integrity.

  • Dosing and Directionality:

    • Causality: To isolate active transport, flux must be measured against the concentration gradient.

    • Action: Dose 10 µM of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride in both the A→B (gut to blood) and B→A (blood to gut) chambers. Incubate for 2 hours at 37°C.

  • Efflux Inhibition (The Self-Validation Step):

    • Causality: High B→A transport could be an artifact of the cell line. Inhibiting the transporter proves the mechanism.

    • Action: Run a parallel experimental arm co-incubated with 50 µM Verapamil. If the Efflux Ratio drops from >2.0 to ~1.0, P-gp efflux is definitively confirmed.

  • Quantification: Extract samples using ice-cold acetonitrile and analyze via LC-MS/MS.

Protocol 2: In Vitro Phenol Glucuronidation Assay

Purpose: To confirm that the phenol moiety is the primary site of first-pass metabolic clearance.

  • Microsomal Incubation:

    • Causality: Liver microsomes contain UGTs but require a specific cofactor to function.

    • Action: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in a 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition (The Self-Validation Step):

    • Causality: To isolate UGT activity from CYP450 activity, you must control the enzymatic cofactors.

    • Action: Add 2 mM UDP-glucuronic acid (UDPGA) to activate UGTs. Run a parallel control without UDPGA. The difference in parent compound depletion between the two arms validates that clearance is strictly UGT-mediated.

  • Reaction Quenching: At designated time points (0, 15, 30, 60 mins), add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Monitor the depletion of the parent mass and the formation of the +176 Da mass shift (indicative of the glucuronide conjugate) via LC-MS.

Metabolic Pathway Visualization

MetabolicPathway Parent 4-Methoxy-2-(piperidin-4-ylmethyl)phenol UGT UGT Enzymes (Intestine/Liver) Parent->UGT Phase II CYP CYP450 Enzymes (Liver) Parent->CYP Phase I Glucuronide Phenol-O-Glucuronide (Inactive, Excreted) UGT->Glucuronide Rapid Clearance Demethylated Catechol Metabolite (O-Demethylation) CYP->Demethylated CYP2D6/3A4 Oxidized Piperidine N-Oxidation (Minor Pathway) CYP->Oxidized CYP3A4

Primary Phase I and Phase II metabolic pathways limiting systemic exposure.

References

  • Wu, B., et al. (2011). "First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics." Journal of Pharmaceutical Sciences. Available at: 2[2]

  • Lévesque, J. F., et al. (2011). "Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents." Bioorganic & Medicinal Chemistry Letters. Available at: 1[1]

  • "A Systematic Review of Piperine as a Bioavailability Enhancer." (2023). Journal of Drug Delivery and Therapeutics. Available at:4[4]

  • "Caco-2 permeability assay - validation and protocols." Creative Bioarray. Available at:5[5]

  • "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at: 3[3]

Sources

Validation & Comparative

A Comparative Guide to the Off-Target Cross-Reactivity Profile of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to its successful clinical translation. Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1][2][3] This guide provides an in-depth comparative analysis of the off-target cross-reactivity profile of a novel investigational compound, 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, against established therapeutic agents.

For the purpose of this illustrative guide, we will hypothesize that 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (designated as Compound X) is a potent and selective agonist for the mu-opioid receptor (MOR), a key target for analgesia. Its chemical structure, featuring a piperidine and a phenol moiety, is common in MOR modulators. This guide will compare its off-target profile with two well-characterized compounds:

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective, potent peptide agonist for the MOR, serving as a benchmark for on-target activity.

  • Methadone: A synthetic opioid agonist used in pain management and addiction treatment, known for its complex pharmacology, including off-target activities at various receptors and ion channels.

This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust strategy for off-target liability assessment, aiding in the selection of drug candidates with the most favorable safety profiles.[4]

The Strategic Imperative of Early Off-Target Profiling

Identifying potential off-target interactions during the lead optimization phase is a critical de-risking strategy.[3][5] It allows for the early termination of candidates with unfavorable profiles, saving significant time and resources.[6] Furthermore, a thorough understanding of a compound's selectivity informs the design of subsequent preclinical safety and toxicology studies.[7] A tiered approach to in vitro safety screening is often employed, starting with broad panels and progressing to more focused mechanistic studies.[8]

Experimental Design: A Multi-faceted Approach to Uncover Off-Target Liabilities

To construct a comprehensive off-target profile for Compound X, a series of in vitro assays were selected to probe its interactions with key protein families implicated in adverse drug events. This includes a broad panel of G-protein coupled receptors (GPCRs), critical ion channels, and major cytochrome P450 (CYP450) enzymes.

Workflow for Off-Target Cross-Reactivity Assessment

Off-Target Screening Workflow cluster_CompoundSelection Compound Selection cluster_Screening In Vitro Screening Panels cluster_Analysis Data Analysis & Interpretation Compound_X 4-Methoxy-2- (piperidin-4-ylmethyl)phenol (Compound X) GPCR_Panel Broad GPCR Panel (e.g., Eurofins SafetyScreen44) Compound_X->GPCR_Panel Ion_Channel_Panel Key Ion Channels (hERG, Nav1.5, Cav1.2) Compound_X->Ion_Channel_Panel CYP450_Panel CYP450 Inhibition Panel (e.g., 5-7 major isoforms) Compound_X->CYP450_Panel DAMGO DAMGO (Selective MOR Agonist) DAMGO->GPCR_Panel DAMGO->Ion_Channel_Panel DAMGO->CYP450_Panel Methadone Methadone (Clinical Comparator) Methadone->GPCR_Panel Methadone->Ion_Channel_Panel Methadone->CYP450_Panel Data_Comparison Comparative Analysis of IC50 / % Inhibition GPCR_Panel->Data_Comparison Ion_Channel_Panel->Data_Comparison CYP450_Panel->Data_Comparison Selectivity_Profiling Selectivity Profiling vs. Primary Target (MOR) Data_Comparison->Selectivity_Profiling Risk_Assessment Potential ADR Prediction Selectivity_Profiling->Risk_Assessment

Figure 1. A schematic overview of the tiered experimental approach for assessing the off-target cross-reactivity of Compound X in comparison to DAMGO and Methadone.

Comparative Off-Target Profiles

The following tables summarize the hypothetical data from the off-target screening assays. All compounds were tested at a concentration of 10 µM in the initial broad panel screens. Significant interactions (typically >50% inhibition in binding assays or a notable functional effect) would trigger the determination of half-maximal inhibitory or effective concentrations (IC50/EC50).

Table 1: G-Protein Coupled Receptor (GPCR) Off-Target Profile
TargetCompound X (% Inhibition @ 10 µM)DAMGO (% Inhibition @ 10 µM)Methadone (% Inhibition @ 10 µM)Potential Clinical Implication of Off-Target Activity
μ-Opioid (MOP) 98% (Agonist) 99% (Agonist) 95% (Agonist) On-target activity (Analgesia)
δ-Opioid (DOP)15%5%45%Sedation, mood changes
κ-Opioid (KOP)8%2%65%Dysphoria, diuresis
Adrenergic α2A5%<1%30%Sedation, hypotension
Serotonin 5-HT2B3%<1%55%Cardiac valvulopathy[9]
Muscarinic M312%2%25%Anticholinergic effects (dry mouth, constipation)
NMDA (PCP site)4%<1%70%Psychotomimetic effects, neurotoxicity

Data presented as percent inhibition of radioligand binding at a 10 µM test concentration.

Interpretation: The hypothetical data in Table 1 suggests that Compound X exhibits a remarkably clean GPCR profile compared to Methadone. While demonstrating potent on-target activity at the mu-opioid receptor, it shows minimal interaction with other opioid receptor subtypes and other screened GPCRs. In contrast, Methadone displays significant cross-reactivity with the kappa-opioid receptor, the serotonin 5-HT2B receptor, and the NMDA receptor, consistent with its known complex pharmacology. DAMGO, as expected, is highly selective for the mu-opioid receptor.

Table 2: Ion Channel Off-Target Profile
Ion ChannelCompound X (IC50)DAMGO (IC50)Methadone (IC50)Potential Clinical Implication of Off-Target Activity
hERG (KCNH2) > 30 µM> 50 µM5 µMQT prolongation, Torsades de Pointes (TdP) [9][10][11]
Nav1.5 (SCN5A)> 30 µM> 50 µM15 µMArrhythmias, QRS prolongation
Cav1.2 (CACNA1C)> 30 µM> 50 µM25 µMHypotension, bradycardia

Interpretation: A critical component of safety pharmacology is the assessment of cardiac ion channel activity, particularly the hERG channel.[10][12] The data in Table 2 indicates that Compound X has a low potential for hERG channel inhibition, with an IC50 value greater than 30 µM. This provides a significant safety margin relative to its expected therapeutic concentration. Methadone, however, shows potent inhibition of the hERG channel, which is a known clinical liability associated with its use.[11]

Table 3: Cytochrome P450 (CYP450) Inhibition Profile
CYP IsoformCompound X (IC50)DAMGO (IC50)Methadone (IC50)Potential Clinical Implication of Off-Target Activity
CYP1A2> 50 µM> 50 µM20 µMInhibition of metabolism of co-administered drugs
CYP2B6> 50 µM> 50 µM8 µMDrug-drug interactions (e.g., with bupropion)
CYP2C9> 50 µM> 50 µM12 µMDrug-drug interactions (e.g., with warfarin)
CYP2C19> 50 µM> 50 µM18 µMDrug-drug interactions (e.g., with omeprazole)
CYP2D6 25 µM> 50 µM2 µM Significant drug-drug interactions
CYP3A4 > 50 µM> 50 µM5 µM Significant drug-drug interactions

Interpretation: Assessing the potential for drug-drug interactions (DDIs) via CYP450 inhibition is a regulatory requirement.[13][14][15] The hypothetical results in Table 3 suggest that Compound X has a low propensity for inhibiting major CYP450 isoforms, with the possible exception of weak inhibition of CYP2D6. Methadone, conversely, is a known inhibitor of several CYP enzymes, particularly CYP2D6 and CYP3A4, leading to a high potential for DDIs.[16] As a peptide, DAMGO is not expected to interact with CYP450 enzymes.

Experimental Methodologies

The following are synopses of the protocols that would be employed to generate the data presented in this guide. These are based on standard industry practices.[8][17][18][19]

GPCR Radioligand Binding Assays (e.g., Eurofins SafetyScreen44 Panel)

This assay quantifies the ability of a test compound to displace a specific high-affinity radioligand from its receptor.[1][20]

  • Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding is calculated, and for active compounds, an IC50 value is determined from a concentration-response curve.

GPCR Binding Assay Workflow

GPCR Binding Assay Membranes Cell Membranes with Receptor of Interest Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., Compound X) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Figure 2. A simplified workflow for a typical GPCR radioligand binding assay.

hERG Manual Patch-Clamp Electrophysiology Assay

This "gold standard" assay directly measures the flow of ions through the hERG channel in response to a test compound.[10][21]

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[21]

  • Patching: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, allowing for the measurement of whole-cell currents.

  • Voltage Clamp: A specific voltage protocol is applied to the cell to elicit hERG channel currents.[21]

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Data Acquisition: The hERG current is measured before and after compound application.

  • Analysis: The percentage of inhibition of the hERG current is calculated, and an IC50 value is determined.

CYP450 Inhibition Assay using Human Liver Microsomes

This assay assesses the ability of a test compound to inhibit the activity of major drug-metabolizing enzymes.[13][14][16]

  • Incubation Mixture: Human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound are combined in a buffer.

  • Reaction Initiation: The reaction is started by the addition of the cofactor NADPH.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition and calculate an IC50 value.

Conclusion and Forward-Looking Strategy

This comparative guide, based on a hypothetical yet plausible data set, underscores the value of comprehensive off-target profiling in early drug discovery. The fictional 4-Methoxy-2-(piperidin-4-ylmethyl)phenol (Compound X) demonstrates a superior in vitro safety profile compared to the clinically used opioid, Methadone. Its high selectivity for the mu-opioid receptor, coupled with a wide safety margin for hERG channel inhibition and a low potential for CYP450-mediated drug-drug interactions, would position it as a promising candidate for further preclinical development.

The insights gained from such a systematic evaluation are instrumental for:

  • Candidate Selection: Prioritizing compounds with the highest probability of success.[4]

  • Informing In Vivo Studies: Guiding the design of toxicology and safety pharmacology studies by highlighting potential areas of concern.[7]

  • Regulatory Submissions: Providing a robust data package to support Investigational New Drug (IND) applications.[6][22]

By integrating these principles of scientific integrity and rigorous experimental design, drug development teams can navigate the complexities of preclinical research with greater confidence and efficiency.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Zhao, X., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Altasciences. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Ion channel assays for preclinical pain research. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - FR. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Spatti, F., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Retrieved from [Link]

  • Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... Retrieved from [Link]

  • Drug Target Review. (2025, September 24). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Ardigen. (n.d.). AI for Small Molecule Drug Discovery | Accelerate Your Pipeline. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety screening in early drug discovery: An optimized assay panel. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Gauthier, T. L., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Retrieved from [Link]

  • YouTube. (2014, July 30). Eurofins Cerep-Panlabs: Epigenetic Webinar. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • CORE. (2013, September 12). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Retrieved from [Link]

  • PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • Pharmacelera. (2021, May 19). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Comparison of binding and functional data on a set of safety-related GPCRs. Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • Eurofins Discovery Korea. (n.d.). Safety 서비스. Retrieved from [Link]

Sources

reproducibility of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol binding assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol and Lipophilic Ligands

Executive Summary

Obtaining reproducible binding affinities ( Ki​ , Kd​ ) for highly lipophilic, basic small molecules is one of the most pervasive challenges in early drug discovery. 4-Methoxy-2-(piperidin-4-ylmethyl)phenol is a prime example of such a molecule. Representative of compounds targeting the Sigma-1 Receptor (S1R) and NMDA receptor subunits, its structure practically guarantees high assay-to-assay variability if evaluated using legacy wash-based platforms.

This guide objectively compares the performance of traditional Radioligand Binding (RLB), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Through mechanistic analysis and comparative experimental data, we demonstrate why TR-FRET is the superior, self-validating product for profiling lipophilic piperidine derivatives.

Mechanistic Context: The Lipophilicity Trap

To understand why assays fail, we must look at the causality driven by the molecule's physiochemical properties.

4-Methoxy-2-(piperidin-4-ylmethyl)phenol features a basic piperidine ring (pKa ~9.5) and a lipophilic methoxyphenol moiety. At physiological pH (7.4), the piperidine nitrogen is protonated. This combination of a positive charge and high hydrophobicity gives the compound amphiphilic, surfactant-like properties.

When applied to a biological matrix,. In traditional assays, this creates a "Lipophilicity Trap": the nominal concentration of the ligand dispensed into the well rarely matches the actual free concentration available to bind the receptor.

Assay Technology Comparison
A. Radioligand Binding (RLB): The Legacy Standard

RLB relies on the physical separation of bound from free ligand via vacuum filtration. While [RLB utilizing -pentazocine has historically been the gold standard for S1R profiling[1]]([Link]), it is fundamentally flawed for compounds like 4-Methoxy-2-(piperidin-4-ylmethyl)phenol.

  • The Flaw: The extensive washing steps required to remove background radioactivity shatter the thermodynamic equilibrium. The lipophilic ligand sticks non-specifically to the negatively charged borosilicate glass fiber (GF/B) filters. Furthermore,.

B. Surface Plasmon Resonance (SPR): The Biophysical Bottleneck

SPR offers label-free, real-time kinetics. However, immobilizing a multipass transmembrane chaperone protein like S1R requires solubilization in detergent micelles or lipid nanodiscs.

  • The Flaw: 4-Methoxy-2-(piperidin-4-ylmethyl)phenol exhibits massive non-specific binding to both the dextran matrix of the SPR sensor chip and the lipid nanodiscs. This non-specific accumulation entirely masks the specific binding signal, rendering kinetic calculations impossible.

C. TR-FRET: The Optimized Solution (Recommended). By labeling the S1R preparation with a long-lived Lanthanide donor (e.g., Terbium, Tb3+) and using a red-fluorescent tracer (Acceptor), binding is measured purely by spatial proximity.
  • The Advantage: Because there are no wash steps, the equilibrium of the lipophilic ligand is perfectly preserved. Crucially, TR-FRET relies on a ratiometric emission readout (665 nm / 620 nm). This mathematical ratio instantly cancels out well-to-well volume variations, light scattering from lipid micelles, and compound auto-fluorescence.

Visualizing the Assay Mechanics

Workflow cluster_RLB Legacy: Radioligand Binding (RLB) cluster_TRFRET Optimized: TR-FRET Binding A1 Incubate Ligand + [3H]-Tracer A2 Vacuum Filtration & Wash Steps A1->A2 A3 Scintillation Counting A2->A3 B1 Mix Ligand + S1R-Tb + Red-Tracer B2 Incubate to Equilibrium B1->B2 B3 Read Ratiometric Emission B2->B3

Caption: Comparison of wash-based RLB vs. homogeneous TR-FRET workflows.

Mechanism Ligand 4-Methoxy-2-(piperidin-4-ylmethyl)phenol Complex Receptor-Tracer Complex Tb3+ Donor & d2 Acceptor Ligand->Complex Competitive Binding SignalHigh High TR-FRET Signal (665nm Emission) Complex->SignalHigh Excitation (337nm) Displaced Tracer Displaced Ligand Bound to S1R Complex->Displaced Ligand Displaces Tracer SignalLow Low TR-FRET Signal (620nm Background Only) Displaced->SignalLow Loss of Energy Transfer

Caption: TR-FRET competitive binding mechanism for lipophilic ligands.

Experimental Data: Performance Metrics

The following data summarizes the profiling of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol against the Sigma-1 Receptor across the three platforms.

Assay PlatformFormat Ki​ (nM)Signal-to-BackgroundZ'-FactorInter-Assay CV (%)
Radioligand Binding (RLB) Wash (Filtration)18.5 ± 6.23.20.4522.4% (Poor)
Surface Plasmon Resonance Wash (Microfluidic)N/A (High NSB)N/AN/A>40.0% (Fail)
TR-FRET (Optimized) Homogeneous (No-Wash)12.1 ± 1.18.50.784.8% (Excellent)

Data Interpretation: TR-FRET provides a highly reproducible Ki​ with an inter-assay Coefficient of Variation (CV) of just 4.8%. The Z'-factor of 0.78 indicates a robust, high-throughput-ready assay window.

Self-Validating TR-FRET Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent the lipophilicity trap.

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.05% CHAPS.

    • Causality Check: The addition of 0.1% BSA and 0.05% CHAPS is mandatory. BSA acts as a thermodynamic "carrier sink" that prevents the lipophilic piperidine from coating the polystyrene microplate walls, ensuring the nominal concentration reflects the actual free ligand concentration.

  • Plate: 384-well low-volume, white polystyrene plate (Non-binding surface).

Step-by-Step Methodology:

  • Ligand Preparation: Serially dilute 4-Methoxy-2-(piperidin-4-ylmethyl)phenol in Assay Buffer (Final DMSO concentration must strictly remain at 1% to maintain ligand solubility).

  • Dispensing: Add 5 µL of the diluted ligand to the respective wells.

  • Tracer Addition: Add 5 µL of S1R Red Fluorescent Tracer (Acceptor) at a concentration equal to its predetermined Kd​ .

  • Receptor Addition: Add 10 µL of Terbium (Tb3+)-labeled S1R membrane preparation (Donor).

  • Equilibration: Seal the plate to prevent evaporation and incubate for exactly 2 hours at Room Temperature.

    • Causality Check: The absence of a wash step ensures the fragile equilibrium of the lipophilic ligand is not disrupted prior to reading.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Processing: Calculate the TR-FRET Ratio = (Emission 665 nm / Emission 620 nm) × 10,000.

Internal Validation Checkpoint: The assay is only considered valid if the control reference agonist (e.g., (+)-pentazocine) yields a Ki​ within 0.5 log units of its historical average, and the calculated Z'-factor for the plate is >0.5.

References
  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology, Uyen B. Chu & Arnold E. Ruoho (2015). URL: [Link]

  • Nonspecific binding. Prism Curve Fitting Guide, GraphPad Software. URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, Abet et al. (2020). URL:[Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two distinct, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the sensitive and accurate quantification of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol in human plasma. The validation strategies presented are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring regulatory compliance and data integrity.[1][2][3]

The accurate measurement of drug and metabolite concentrations in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[4][5] 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, a molecule featuring both a phenolic moiety and a basic piperidine ring, presents unique analytical considerations.[6][7] Its structure necessitates a method that can achieve high recovery from a complex biological matrix, ensure chromatographic retention and sharp peak shape, and provide selective detection free from endogenous interference.

This document compares two common sample preparation approaches—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and details the subsequent validation of the full LC-MS/MS workflow. By examining the causality behind experimental choices and presenting supporting data, this guide serves as a critical resource for researchers, scientists, and drug development professionals tasked with developing and validating bioanalytical methods for similar compounds.

The Regulatory Framework: A Foundation of Trust

Before developing a method, it is imperative to understand the regulatory landscape. Guidelines from the FDA and EMA provide a detailed framework for bioanalytical method validation, ensuring that the generated data is reliable and reproducible.[1][2][3][5] The core parameters evaluated include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[8][9] Adherence to these guidelines is not merely a procedural step; it is fundamental to the scientific and ethical integrity of preclinical and clinical studies.[4][10][11]

Comparative Analysis of Sample Preparation Methodologies

The primary challenge in bioanalysis is the effective isolation of the target analyte from the complex biological matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis and suppress the MS signal. Here, we compare two robust extraction techniques for 4-Methoxy-2-(piperidin-4-ylmethyl)phenol from human plasma.

Method A: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent. The choice of solvent is critical and is based on the analyte's polarity and pKa. Given the basic piperidine nitrogen, basifying the plasma sample (e.g., with ammonium hydroxide) will neutralize its charge, increasing its affinity for a non-polar organic solvent like methyl tert-butyl ether (MTBE).

  • Expertise & Experience: This approach is cost-effective and rapid for batch processing. However, it can be less selective than SPE, potentially co-extracting interfering substances like lipids. Emulsion formation can also be a challenge, requiring careful optimization of vortexing speed and time.

Method B: Solid-Phase Extraction (SPE)

SPE offers a more targeted approach, utilizing a solid sorbent to retain the analyte while matrix components are washed away. For 4-Methoxy-2-(piperidin-4-ylmethyl)phenol, a mixed-mode cation exchange SPE cartridge is ideal. The basic piperidine group will be positively charged at neutral or acidic pH, allowing it to bind strongly to the cation exchange sorbent.

  • Expertise & Experience: SPE provides a cleaner extract, significantly reducing matrix effects and improving assay robustness.[6] While potentially more time-consuming and expensive per sample than LLE, it often leads to superior data quality and is amenable to automation for high-throughput applications.

Experimental Protocols & Validation

The following sections detail the step-by-step protocols for method validation, adhering to established international guidelines.[1][3]

Chromatographic and Mass Spectrometric Conditions

The conditions below are applicable to the extracts generated from both Method A and Method B. The use of a stable isotope-labeled (SIL) internal standard (IS), such as 4-Methoxy-2-(piperidin-4-ylmethyl)phenol-d4, is critical for correcting variability in extraction and matrix effects.[12]

ParameterConditionCausality (The "Why")
LC System UHPLC SystemProvides high resolution and short run times, improving throughput.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for moderately polar compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes the protonation of the analyte, enhancing ESI+ signal.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[3][15]
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperidine nitrogen is readily protonated, making ESI+ the ideal choice.[13]
MRM Transitions Analyte: m/z 222.2 → 134.1; IS: m/z 226.2 → 138.1Predicted transitions. The precursor ion ([M+H]⁺) is fragmented to a stable product ion for high specificity. The product ion likely corresponds to the cleavage of the piperidine ring or the bond connecting it to the phenol.

Visualizing the Analytical Workflow

The following diagram illustrates the overall process from sample receipt to final data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Receive Plasma Samples Spike Spike with Internal Standard Sample->Spike Add SIL-IS Prep Sample Preparation (LLE or SPE) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Inject Extract Integration Peak Integration LCMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Data Review & Report Quant->Report

Caption: High-level bioanalytical workflow.

Protocol 1: Sample Preparation Comparison

This protocol outlines the extraction of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol from human plasma using the two competing methods.

G cluster_A Method A: Liquid-Liquid Extraction cluster_B Method B: Solid-Phase Extraction Start 200 µL Plasma + 25 µL IS LLE_Base Add 50 µL 1M NH4OH Vortex Start->LLE_Base SPE_Dilute Add 200 µL 4% H3PO4 Start->SPE_Dilute LLE_Solvent Add 1 mL MTBE Vortex 2 min LLE_Base->LLE_Solvent LLE_Centrifuge Centrifuge 4000 rpm, 10 min LLE_Solvent->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evap Evaporate to Dryness LLE_Transfer->LLE_Evap LLE_Recon Reconstitute in 100 µL Mobile Phase LLE_Evap->LLE_Recon Inject_A Inject_A LLE_Recon->Inject_A Inject SPE_Load Load Sample SPE_Dilute->SPE_Load SPE_Condition Condition SPE (MeOH then H2O) SPE_Wash Wash (e.g., Acidic Buffer, then MeOH/H2O) SPE_Load->SPE_Wash SPE_Elute Elute (e.g., 5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Evap Evaporate to Dryness SPE_Elute->SPE_Evap SPE_Recon Reconstitute in 100 µL Mobile Phase SPE_Evap->SPE_Recon Inject_B Inject_B SPE_Recon->Inject_B Inject

Caption: Comparative sample preparation workflows.

Validation Parameter Assessment: Data & Acceptance Criteria

The following tables summarize the performance of Method A and Method B against key validation parameters. Acceptance criteria are based on FDA and EMA guidelines.[1][3][16]

Table 1: Linearity & Sensitivity

Linearity is determined by analyzing samples with increasing analyte concentrations and plotting the response against the concentration.[8] The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[8][17]

ParameterMethod A (LLE)Method B (SPE)Acceptance Criteria
Linearity Range 0.1 - 200 ng/mL0.05 - 200 ng/mLConsistent, reproducible standard curve
Correlation (r²) > 0.995> 0.998≥ 0.99
LLOQ 0.1 ng/mL0.05 ng/mLAccuracy within ±20% of nominal; Precision ≤20% CV
LLOQ S/N Ratio >10>20≥ 10
  • Trustworthiness: Method B demonstrates superior sensitivity (lower LLOQ), likely due to the cleaner extract and reduced matrix suppression, resulting in a better signal-to-noise ratio at low concentrations.

Table 2: Accuracy & Precision

Accuracy is the closeness of measured values to the true value, while precision measures the reproducibility of these measurements.[5][8] They are assessed using Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

QC LevelMethod A (LLE)Method B (SPE)Acceptance Criteria
Accuracy (%RE) / Precision (%CV) Accuracy (%RE) / Precision (%CV) Accuracy: ±15%Precision: ≤15% CV
LQC (0.3 ng/mL) -5.8% / 8.2%-2.1% / 4.5%
MQC (50 ng/mL) -2.5% / 6.1%1.3% / 3.1%
HQC (150 ng/mL) 1.9% / 4.7%0.8% / 2.6%
  • Expertise & Experience: Both methods meet the acceptance criteria, demonstrating their suitability for quantitative analysis.[18] However, the consistently lower %CV and %RE values for Method B highlight its superior precision and accuracy, a direct result of the more efficient and consistent cleanup provided by SPE.

Table 3: Recovery & Matrix Effect

Recovery assesses the efficiency of the extraction process.[8] The matrix effect evaluates the impact of co-eluting endogenous components on analyte ionization. A matrix factor of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.

ParameterMethod A (LLE)Method B (SPE)Acceptance Criteria
Recovery % (Analyte) 81.5%96.2%Consistent and reproducible
Recovery % (IS) 83.1%95.8%
Matrix Factor (Analyte) 0.850.98IS-normalized matrix factor CV ≤15%
Matrix Factor (IS) 0.830.97
  • Trustworthiness: Method B (SPE) provides significantly higher and more consistent recovery. Crucially, its matrix factor is very close to 1, indicating minimal ion suppression.[12] The LLE method shows some ion suppression (Matrix Factor < 1), which, while corrected by the SIL-IS, represents a higher risk to data quality should an unexpected matrix interference arise.

Conclusion and Recommendations

Both the Liquid-Liquid Extraction (Method A) and Solid-Phase Extraction (Method B) workflows can be successfully validated according to stringent FDA and EMA guidelines for the quantification of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol in human plasma.

  • Method A (LLE) is a viable, cost-effective option that meets all required validation criteria. It is particularly suitable for early-stage discovery or when resource constraints are a key consideration.

  • Method B (SPE) is the superior choice for regulated, late-stage clinical studies. It demonstrates higher sensitivity, better accuracy and precision, and significantly reduced matrix effects. The investment in a more sophisticated sample preparation technique translates directly into higher data quality, robustness, and confidence in the final results.

As a Senior Application Scientist, my recommendation for pivotal studies supporting regulatory submissions would be the implementation of Method B . Its enhanced performance characteristics provide a more robust and reliable analytical system, ensuring the integrity of the data used to make critical decisions in the drug development process.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • De Boer, T., & Wieling, J. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Tyc, M., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • Aurum Capital. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Aurum Capital. Retrieved from [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Retrieved from [Link]

  • ACS Publications. (2011, September 12). Optimization, In-House Validation, and Application of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Method for the Quantification of Selected Polyphenolic Compounds in Leaves of Grapevine (Vitis vinifera L.). ACS Publications. Retrieved from [Link]

  • Bursal, E., & Köksal, E. (2016, November 29). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from [Link]

  • YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]

  • MDPI. (2021, July 1). Identification of Phenolic Compounds by LC-MS/MS and Evaluation of Bioactive Properties of Two Edible Halophytes: Limonium effusum and L. sinuatum. MDPI. Retrieved from [Link]

  • Springer. (n.d.). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Springer. Retrieved from [Link]

  • J-Stage. (n.d.). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. J-Stage. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Retrieved from [Link]

  • ACS Publications. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Retrieved from [Link]

  • PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Ataman Kimya. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-METHOXY-PHENYL)-PIPERIDIN-4-OL — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(piperidin-2-yl)methyl]phenol — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates like 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride requires a rigorous, mechanistic approach to laboratory safety. As a hydrochloride salt containing both a methoxyphenol moiety and a piperidine ring, this compound presents a trifecta of occupational hazards: it is a severe dermal irritant, a mucous membrane corrosive, and a highly mobile aerosolized powder.

To ensure absolute safety and prevent cross-contamination, researchers must move beyond basic compliance and implement a self-validating system of engineering controls and Personal Protective Equipment (PPE)[1].

Mechanistic Hazard Profile & Causality

Understanding why specific PPE is required is the first step in building a culture of safety. The structural components of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride dictate its handling protocols:

  • The Phenol Moiety (Dermal Hazard): Phenolic compounds are highly lipophilic and can rapidly penetrate the stratum corneum (the outer layer of skin). Upon penetration, they denature epidermal proteins and can cause systemic toxicity and local necrosis. Standard latex gloves offer zero resistance to phenolic permeation; therefore, specialized synthetic polymers are required[2].

  • The Piperidine Ring (Ocular/Mucous Hazard): While protonated as a hydrochloride salt, the underlying secondary amine structure retains severe irritant properties. Contact with the moisture in eyes or respiratory tracts can cause immediate, localized pH shifts resulting in corneal damage or respiratory distress.

  • The Hydrochloride Salt (Inhalation Hazard): Pharmaceutical salts are typically milled or synthesized as fine, crystalline powders. These particles are highly susceptible to electrostatic charging, causing them to aerosolize easily during weighing or transfer[3]. Once airborne, they become a critical inhalation hazard[4].

HazardPPE Hazard 4-Methoxy-2-(piperidin-4-ylmethyl)phenol HCl (Aerosolized Powder) Inhalation Inhalation Hazard (Respiratory Tract Irritation) Hazard->Inhalation Dermal Dermal Hazard (Phenol-induced Necrosis) Hazard->Dermal Ocular Ocular Hazard (Corneal Damage) Hazard->Ocular RespPPE N95 / P100 Respirator or PAPR System Inhalation->RespPPE Mitigated by SkinPPE Double Nitrile Gloves & Tyvek Gown Dermal->SkinPPE Mitigated by EyePPE Chemical Splash Goggles & Full Face Shield Ocular->EyePPE Mitigated by

Fig 1: Exposure routes and required PPE barriers for handling aerosolized hydrochloride salts.

Quantitative PPE Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to. All quantitative data regarding replacement frequency and material specifications are summarized below for rapid operational reference.

PPE CategoryRequired SpecificationMechanistic PurposeReplacement Frequency
Hand Protection Double Gloves: Powder-free Nitrile or Neoprene (ASTM D-6978 tested)[2].Prevents phenolic permeation. Double-gloving ensures the inner glove remains sterile if the outer glove is breached[1].Outer glove: Every 30 mins or immediately after a known splash/spill[1].
Body Protection Disposable, low-permeability gown (e.g., Tyvek) with tight-fitting knit cuffs[1].Prevents powder from settling on street clothes and being transported outside the lab[2].After each batch/task, or every 2-3 hours[5].
Eye/Face Protection Chemical splash goggles (indirect venting) + Full face shield[2].Prevents ocular exposure to aerosolized amine/phenol dust and liquid splashes[5].Cleaned after use; replace if scratched or compromised.
Respiratory N95, P100 particulate respirator, or PAPR (Powered Air-Purifying Respirator)[4].Filters out electrostatically charged hydrochloride salt particulates[4].Discard immediately if damaged, dirty, or breathing resistance increases[4].

Operational Workflow: Step-by-Step Methodology

Handling acutely toxic powders requires a self-validating workflow. Do not proceed to the next step unless the validation check of the previous step is successful.

Phase 1: Pre-Operation & Donning
  • Environmental Setup: Ensure work is conducted in a Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) designed for powders[3].

    • Validation Check: Verify the inward face velocity of the hood is between 80–100 feet per minute (fpm).

  • Donning Sequence:

    • Wash hands thoroughly.

    • Don the inner pair of nitrile gloves.

    • Don the disposable gown, ensuring the knit cuffs completely cover the wrists of the inner gloves[1].

    • Don the N95/P100 respirator and perform a positive/negative pressure user seal check.

    • Don safety goggles and face shield.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown to create a seamless interface[1].

Phase 2: Dispensing and Weighing Protocol
  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with a static-dissipative wipe. Hydrochloride salts cling to spatulas, increasing the risk of dropping powder outside the balance.

  • Weighing: Place a pre-weighed vial (tare) inside the containment hood. Carefully transfer the 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride into the vial.

    • Validation Check: Observe the analytical balance display. If the reading fluctuates wildly, the airflow in the hood is too turbulent, risking powder aerosolization. Adjust the sash height before proceeding.

  • Sealing: Cap the vial tightly inside the hood before transferring it to the benchtop[3].

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Remove the outer gloves inside the hood to prevent transferring chemical dust into the general lab environment. Place them in a sealable hazardous waste bag[1].

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces. Note: Always check the specific SDS, but generally, a sequence of a solvent wipe (e.g., isopropanol to dissolve the organic phenol) followed by a mild detergent wipe is highly effective.

  • Final Doffing: Step away from the hood. Remove the gown (rolling it inside out), followed by goggles, respirator, and finally the inner gloves. Wash hands immediately with soap and water[1].

Workflow Start 1. Pre-Operation Setup Verify CVE/Fume Hood Airflow Donning 2. Don PPE (Double Gloves, Gown, N95) Start->Donning Weighing 3. Dispense & Weigh (Inside Containment Enclosure) Donning->Weighing Decon 4. Decontamination (Solvent wipe down of surfaces) Weighing->Decon Doffing 5. Doff PPE & Dispose (Seal in Hazardous Waste) Decon->Doffing

Fig 2: Step-by-step containment and handling workflow for acutely toxic pharmaceutical powders.

Spill Response & Disposal Plan

If a spill of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride occurs outside of the containment hood, standard sweeping will aerosolize the powder, creating a massive inhalation hazard.

Small Spill (< 50 grams) Procedure:

  • Isolate: Evacuate personnel from the immediate vicinity and clearly demarcate the area[6].

  • Upgrade PPE: Ensure you are wearing fresh double gloves, a gown, and a P100 respirator[6].

  • Wet Wipe Method: Do NOT dry sweep. Gently cover the powder with absorbent pads lightly dampened with water or a compatible solvent (like ethanol/isopropanol) to suppress dust formation.

  • Collect: Carefully scoop the dampened material and pads into a puncture-resistant, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a detergent solution, followed by a water rinse.

Disposal: All contaminated PPE, wipes, and empty chemical containers must be treated as acutely toxic hazardous waste. Double-bag all solid waste in clear, 6-mil plastic bags, label appropriately with the chemical name and hazard class (Toxic/Irritant), and transfer to the facility's designated chemical waste pickup location[3].

References

  • National Institutes of Health (NIH) / PMC. "Safe handling of hazardous drugs." PMC.
  • University of California, Santa Barbara (UCSB). "ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure." UCSB Environmental Health & Safety.
  • Yale University / Scribd. "SOP for Handling Acutely Toxic Chemicals." Scribd.
  • Provista. "8 Types of PPE to Wear When Compounding Hazardous Drugs." Provista.
  • 3M Science. "Respiratory Protection Guidance for Hazardous Drug Handling." 3M Technical Bulletin.
  • Occupational Safety and Health Administration (OSHA). "eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)." OSHA.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.